1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCCJYLKCSVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584749 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-42-4 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a sterically hindered N-heterocyclic carbene (NHC) precursor. The bulky adamantyl groups confer unique properties to the resulting carbene, making it a valuable ligand in catalysis and organometallic chemistry. This document outlines a two-step synthetic protocol, commencing with the preparation of the imidazolium chloride precursor followed by an anion exchange to yield the final tetrafluoroborate salt.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,3-Bis(1-adamantyl)imidazolium chloride | C₂₃H₃₃ClN₂ | 372.97 | Not specified | White powder |
| This compound | C₂₃H₃₃BF₄N₂ | 424.33 | 277-282 | White solid |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the chloride salt precursor, 1,3-Bis(1-adamantyl)imidazolium chloride. The subsequent step is an anion exchange reaction to replace the chloride anion with a tetrafluoroborate anion.
Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Chloride
This procedure is adapted from established methods for the synthesis of N,N'-disubstituted imidazolium halides.
Materials:
-
1-Adamantylamine
-
Glyoxal (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-adamantylamine (2 equivalents), glyoxal (1 equivalent), and formaldehyde (1 equivalent) in a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine using a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 1,3-Bis(1-adamantyl)imidazolium chloride, can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield a white powder.[1][2]
Step 2: Anion Exchange to this compound
This protocol describes the exchange of the chloride anion for the tetrafluoroborate anion.[3]
Materials:
-
1,3-Bis(1-adamantyl)imidazolium chloride
-
Sodium tetrafluoroborate (NaBF₄) or Silver tetrafluoroborate (AgBF₄)
-
Deionized water
-
Dichloromethane
-
Silver nitrate solution (for testing)
-
Beaker
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure using Sodium Tetrafluoroborate:
-
Dissolve 1,3-Bis(1-adamantyl)imidazolium chloride (1 equivalent) in deionized water in a beaker.
-
Add a solution of sodium tetrafluoroborate (1.0 to 1.1 equivalents) in deionized water to the imidazolium salt solution while stirring.[3]
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic extracts and wash them with a small amount of water.
-
To confirm the complete removal of chloride ions, a small sample of the aqueous phase can be tested with a silver nitrate solution. The absence of a white precipitate (AgCl) indicates a complete exchange.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a white solid.[3][4][5]
Alternative Procedure using Silver Tetrafluoroborate:
-
Dissolve 1,3-Bis(1-adamantyl)imidazolium chloride (1 equivalent) in a suitable solvent like acetone or acetonitrile.
-
Add a solution of silver tetrafluoroborate (1 equivalent) in the same solvent to the imidazolium salt solution.
-
A precipitate of silver chloride (AgCl) will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter off the silver chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathway for the formation of the target compound.
Caption: Synthetic workflow for this compound.
Caption: Signaling pathway for the formation of the target compound.
References
physical and chemical properties of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a key precursor to a bulky N-heterocyclic carbene (NHC) ligand utilized in catalysis. This document details its synthesis, spectroscopic and thermal characteristics, solubility, and application in chemical reactions.
Chemical Identity and Physical Properties
This compound is a white to off-white crystalline solid. Its bulky adamantyl groups confer unique steric properties to the corresponding NHC ligand, influencing its reactivity and selectivity in catalytic applications.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | IAd·HBF₄, N,N′-(Adamantyl)imidazolium tetrafluoroborate, 1,3-Bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1H-imidazolium tetrafluoroborate | [1][2] |
| CAS Number | 286014-42-4 | [1][2] |
| Molecular Formula | C₂₃H₃₃BF₄N₂ | [1][2] |
| Molecular Weight | 424.33 g/mol | [1][2] |
| Appearance | White to brown powder/solid | |
| Melting Point | 277-282 °C | [2] |
Spectroscopic and Thermal Properties
Detailed spectroscopic and thermal data are crucial for the characterization and quality control of this compound. While specific experimental spectra for this exact compound are not widely published, typical spectral regions for its constituent functional groups are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are characterized by signals corresponding to the imidazolium core and the adamantyl groups.
Table 2: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Imidazolium C(2)-H | ~9.0 - 11.0 | This proton is acidic and its signal will disappear upon deprotonation to form the carbene.[3] |
| Imidazolium C(4,5)-H | ~7.5 - 8.0 | ||
| Adamantyl C-H | ~1.6 - 2.5 | A complex multiplet of signals is expected due to the different protons of the adamantyl cage. | |
| ¹³C NMR | Imidazolium C(2) | ~136 - 147 | Upon deprotonation to the carbene, this signal shifts significantly downfield to ~210-220 ppm. |
| Imidazolium C(4,5) | ~120 - 125 | ||
| Adamantyl carbons | ~30 - 60 | Multiple signals corresponding to the different carbons of the adamantyl cage. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the adamantyl groups, the imidazolium ring, and the tetrafluoroborate anion.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (Adamantyl) | ~2900, 2850 | Strong |
| C-H (Imidazolium) | ~3100 - 3150 | Medium |
| C=N, C=C (Imidazolium ring) | ~1500 - 1600 | Medium |
| B-F (Tetrafluoroborate) | ~1000 - 1100 | Strong, Broad |
| Adamantyl skeletal vibrations | ~1450, 1350 | Medium |
Thermal Stability
Solubility
This compound is a solid salt, and its solubility is an important consideration for its use in synthesis and catalysis.
Table 4: General Solubility Profile
| Solvent Class | Solubility |
| Polar Aprotic (e.g., DMSO, DMF) | Generally soluble |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderately soluble to soluble |
| Alcohols (e.g., Methanol, Ethanol) | Sparingly soluble to moderately soluble |
| Ethers (e.g., Diethyl ether, THF) | Generally insoluble |
| Nonpolar (e.g., Hexane, Toluene) | Insoluble |
| Water | Sparingly soluble to insoluble |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the corresponding chloride or bromide salt, followed by an anion exchange reaction.
Protocol for Anion Exchange: [4]
-
Dissolve the 1,3-Bis(1-adamantyl)imidazolium halide salt in a suitable solvent (e.g., a mixture of dichloromethane and water).
-
Add a solution of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate) in water.
-
Stir the biphasic mixture vigorously for several hours at room temperature.
-
Separate the organic layer, wash with water to remove any remaining halide salts, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the desired this compound.
Generation of the N-Heterocyclic Carbene
The primary application of this compound is as a precursor to the free N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd). This is typically achieved by deprotonation with a strong base.
Protocol for Carbene Generation (In-situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the this compound and the metal precursor to a dry, degassed solvent (e.g., THF, dioxane, or toluene).
-
Add a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide (KHMDS) or sodium hydride) to the mixture.
-
Stir the reaction at the appropriate temperature to generate the NHC-metal complex in situ for subsequent catalytic use.
Applications in Catalysis
The N-heterocyclic carbene derived from this compound is a highly effective ligand in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky adamantyl groups create a sterically demanding environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction: [5]
-
Under an inert atmosphere, charge a reaction vessel with the aryl halide, the boronic acid, a base (e.g., K₃PO₄ or Cs₂CO₃), this compound, and a palladium precursor (e.g., palladium(II) acetate).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the biaryl product.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals working with this compound. For specific applications and experimental conditions, it is recommended to consult the primary literature.
References
- 1. chemscene.com [chemscene.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Crystal Structure of Adamantyl-Substituted Imidazolium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of adamantyl-substituted imidazolium salts, compounds of significant interest in medicinal chemistry and materials science. The bulky, lipophilic adamantyl group imparts unique properties to the imidazolium core, influencing its steric and electronic characteristics, and consequently its biological activity and material applications. This document summarizes key crystallographic data, details experimental protocols for synthesis and characterization, and visualizes relevant chemical pathways.
Introduction
Adamantyl-substituted imidazolium salts are a class of organic compounds that have garnered considerable attention as precursors for N-heterocyclic carbenes (NHCs) used in catalysis, and as potential therapeutic agents. The rigid, cage-like structure of the adamantyl moiety provides a sterically demanding substituent that can be used to tune the properties of the imidazolium ring. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is crucial for rational drug design, catalyst development, and the engineering of novel materials. This guide focuses on the structural elucidation of these compounds, providing a foundation for further research and development.
Synthesis and Characterization
The synthesis of adamantyl-substituted imidazolium salts typically involves the quaternization of an N-adamantyl-substituted imidazole. A general synthetic approach is outlined below.
General Synthesis of 1,3-Di(1-adamantyl)imidazolium Halides
The synthesis of the N-heterocyclic carbene precursor, 1,3-di-(1-adamantyl)imidazolium chloride, is a key step. The carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene, is synthesized according to literature methods.[1]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 1,3-di(1-adamantyl)imidazolium halide.
Crystal Structure Analysis
Crystallographic Data
The crystal structure of the reaction product of 1,3-di-(1-adamantyl)imidazol-2-ylidene provides critical information about the conformation of the adamantyl-substituted imidazolium cation.[1]
| Parameter | Value |
| Compound | [C₂₃H₃₃N₂]⁺[C₅H₇O₃]⁻ |
| CCDC Number | 244497 |
| Empirical Formula | C₂₈H₄₀N₂O₃ |
| Formula Weight | 452.62 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Unit Cell Dimensions | |
| a | 13.5366(13) Å |
| b | 11.6995(12) Å |
| c | 15.7153 Å |
| α | 90.00° |
| β | 93.217(2)° |
| γ | 90.00° |
| Volume | 2484.9(4) ų |
| Z | 4 |
| Data Collection & Refinement | |
| Reflections Collected | 32438 |
| Independent Reflections | 7384 |
| R1 | 0.0266 |
| wR2 | 0.0740 |
Molecular Geometry
The geometry of the 1,3-di(1-adamantyl)imidazolium cation within the crystal structure is of primary interest. Selected bond lengths and angles will be presented here upon availability in the cited literature.
(Note: Specific bond lengths and angles for the adamantyl-imidazolium cation were not explicitly provided in the abstract or supplementary information of the primary source. A full analysis of the CIF file from the CCDC would be required to extract this detailed information.)
Experimental Protocols
Synthesis of the Crystallized Adduct
The N-heterocyclic carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene (IAd), was dissolved in methyl acetate under an inert atmosphere. The resulting solution was stirred at room temperature for 5 days. After this period, the methyl acetate was removed under vacuum, and the remaining residue was washed with toluene to yield the crystalline product.[1]
X-ray Crystallography
A single crystal of the adduct was placed in a capillary tube and mounted on a Bruker SMART CCD X-ray diffractometer. Data was collected using Mo Kα radiation at 150 K. The structure was solved using direct methods (SHELXS-97).[1]
Workflow for Crystal Structure Determination
Caption: General workflow for single-crystal X-ray diffraction analysis.
Applications and Future Directions
The structural data of adamantyl-substituted imidazolium salts and their derivatives are vital for understanding their structure-activity relationships. In drug development, the rigid adamantyl cage can serve as a hydrophobic anchor, interacting with biological targets. The steric bulk of the adamantyl groups also plays a crucial role in the stability and reactivity of the corresponding N-heterocyclic carbenes, which are widely used as ligands in transition metal catalysis.
Future research in this area could focus on:
-
Synthesizing and crystallizing a wider range of adamantyl-substituted imidazolium salts with different counter-ions and substitution patterns on the imidazolium ring.
-
Correlating the solid-state structures with their physicochemical properties and biological activities.
-
Utilizing the structural information to design more effective catalysts and therapeutic agents.
Conclusion
This technical guide has provided a summary of the available information on the crystal structure of adamantyl-substituted imidazolium salts. While a complete crystallographic dataset for a simple salt is yet to be published, the analysis of a close derivative offers significant insights into the molecular geometry of the 1,3-di(1-adamantyl)imidazolium cation. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and catalysis. Further structural studies are warranted to fully elucidate the structure-property relationships of this important class of compounds.
References
The Advent of Steric Shields: A Technical Guide to the Discovery and History of Bulky N-Heterocyclic Carbene Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and historical development of bulky N-heterocyclic carbene (NHC) precursors. From their early theoretical underpinnings to their current indispensable role in catalysis and materials science, we trace the evolution of these remarkable molecules. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols for the synthesis of prominent bulky NHC precursors, and a summary of their impact on modern chemistry.
A Historical Odyssey: From Fleeting Intermediates to Bottlable Carbenes
The journey to stable carbenes was a long and arduous one, spanning several decades of chemical research. Initially postulated as transient, highly reactive species, the concept of a stable carbene was once considered a chemical impossibility.
The story begins in the 1960s with the pioneering work of Hans-Werner Wanzlick, who proposed the existence of N-heterocyclic carbenes and investigated their reactivity.[1][2] Wanzlick and his colleagues generated imidazol-2-ylidene carbenes by the deprotonation of imidazolium salts and by the vacuum pyrolysis of 2-trichloromethyl dihydroimidazole compounds.[2][3] However, they were unable to isolate the free carbene, as it readily dimerized.[2] These early investigations, while not yielding an isolated carbene, laid the crucial groundwork for future breakthroughs. The proposed equilibrium between the carbene and its dimer became known as the "Wanzlick equilibrium".[4]
The watershed moment arrived in 1991 when Anthony J. Arduengo III and his coworkers reported the synthesis and characterization of the first stable, crystalline N-heterocyclic carbene, 1,3-di-adamantyl-imidazol-2-ylidene.[3][5][6] This landmark achievement shattered the long-held belief that carbenes were merely fleeting intermediates and opened the floodgates for the exploration of this new class of compounds.[7][8][9] The remarkable stability of Arduengo's carbene was attributed to the steric bulk of the adamantyl groups flanking the carbene center, which kinetically hindered dimerization and other decomposition pathways.[3][10]
Following this discovery, the field of NHC chemistry burgeoned, with researchers focusing on tuning the steric and electronic properties of these ligands to enhance their performance in various applications. This led to the development of a diverse array of bulky NHC precursors, which have become workhorse ligands in transition metal catalysis.
The Rise of the Bulky Titans: IMes, IPr, and Beyond
The quest for even more effective and sterically demanding NHC ligands led to the development of a series of "bulky" NHCs that have had a profound impact on catalysis. Among the most prominent are IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[11]
The saturated backbone analogue of IMes, SIMes (1,3-dimesitylimidazolin-2-ylidene), was first isolated by Arduengo and coworkers in 1995.[12] The introduction of the bulky 2,6-diisopropylphenyl groups to the imidazolylidene framework was first reported by Huang and Nolan in 1999, giving rise to the now-ubiquitous IPr ligand.[12][13] These bulky substituents proved to be highly effective at stabilizing metal centers and promoting challenging catalytic transformations, such as cross-coupling reactions.[13][14]
The success of IMes and IPr spurred the development of even more sterically hindered NHCs. For instance, the Markó group designed the exceptionally bulky IPr* by replacing the methyl groups of IPr with phenyl rings.[12][13] More recently, the Szostak group developed the ItOct ligand, which features tert-octyl groups on the nitrogen atoms, resulting in the highest steric volume reported for an N-alkyl NHC to date.[15]
These increasingly bulky NHCs have proven to be superior ligands in a variety of catalytic reactions, including gold(I)-catalyzed hydration and palladium(0)-catalyzed C-C coupling, demonstrating the critical role of steric hindrance in enhancing catalyst stability and activity.[15]
Synthesis of Key Bulky N-Heterocyclic Carbene Precursors
The most common precursors to N-heterocyclic carbenes are imidazolium and imidazolinium salts.[12][13] These salts are typically air-stable crystalline solids that can be stored for extended periods and deprotonated in situ to generate the desired NHC.
General Synthetic Workflow
The synthesis of bulky 1,3-diarylimidazolium salt precursors generally follows a two-step procedure. The first step involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with two equivalents of a bulky aniline to form a 1,4-diaryl-1,4-diazabutadiene. This diimine intermediate is then cyclized with a one-carbon source, such as paraformaldehyde or chloromethyl ethyl ether, in the presence of an acid to afford the desired imidazolium salt.
Caption: General synthesis of bulky imidazolium salts.
Tabulated Synthesis Data for Common Bulky NHC Precursors
The following table summarizes the synthetic routes and reported yields for several widely used bulky NHC precursors.
| Precursor | Abbreviation | Synthetic Route | Yield (%) | Reference |
| 1,3-Dimesitylimidazolium chloride | IMes·HCl | Reaction of 1,4-dimesityl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. | 69 | [11] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr·HCl (IDip·HCl) | Reaction of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. | 81 | [11] |
| 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride | IXy·HCl | Reaction of 1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. | 89 | [11] |
| 1,3-Dimesitylimidazolinium chloride | SIMes·HCl | Three-step synthesis starting from glyoxal and mesitylamine, followed by reduction and cyclization. | High | [12] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride | SIPr·HCl (SIDip·HCl) | Similar multi-step synthesis starting from 2,6-diisopropylaniline. | High | [12] |
Detailed Experimental Protocols
This protocol is adapted from the high-yield synthesis reported by Organ et al.[11]
Step 1: Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
To a solution of 2,6-diisopropylaniline (2 equivalents) in a suitable solvent (e.g., ethanol), add an aqueous solution of glyoxal (1 equivalent, 40 wt. %).
-
Stir the reaction mixture at room temperature. The diimine product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene.
Step 2: Cyclization to IPr·HCl
-
In a round-bottom flask, combine the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1 equivalent), paraformaldehyde (1.2 equivalents), and ethyl acetate.
-
Heat the mixture to 70 °C.
-
Slowly add chlorotrimethylsilane (1.1 equivalents) to the heated solution.
-
Continue stirring at 70 °C for the specified reaction time. The product will precipitate as a white solid.
-
Cool the reaction mixture to room temperature, collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to afford IPr·HCl in high purity.
This protocol is based on the procedure described by Arduengo et al.[12]
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
Condense glyoxal (1 equivalent) with mesitylamine (2 equivalents) in a suitable solvent.
-
Isolate the resulting diimine.
Step 2: Reduction to N,N'-Dimesitylethanediamine
-
Reduce the diimine from Step 1 with a suitable reducing agent, such as sodium borohydride in THF.
-
Perform an acidic work-up with aqueous hydrochloric acid to quench the excess hydride and precipitate the N,N'-dimesitylethylenediammonium dichloride.
Step 3: Cyclization to SIMes·HCl
-
Treat the diammonium salt from Step 2 with triethyl orthoformate to effect the cyclization to the imidazolinium chloride.
-
Isolate and purify the final product, SIMes·HCl.
The Role of Bulky NHCs in Catalysis
The strong σ-donating ability and tunable steric bulk of N-heterocyclic carbenes make them excellent ligands for transition metal catalysts.[5] Bulky NHCs, in particular, have been instrumental in advancing various catalytic transformations by enhancing catalyst stability and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][16]
A Generalized Catalytic Cycle: NHC-Palladium Catalyzed Cross-Coupling
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the role of a bulky NHC ligand.
Caption: Generalized catalytic cycle for cross-coupling.
In this cycle, the bulky NHC ligand (L) stabilizes the low-coordinate, electron-rich Pd(0) active catalyst. The steric hindrance provided by the ligand facilitates the oxidative addition of the electrophile (R-X) and subsequently promotes the reductive elimination step to release the final product (R-R') and regenerate the active catalyst.
Conclusion
The discovery and development of bulky N-heterocyclic carbene precursors represent a paradigm shift in coordination chemistry and catalysis. From their conceptual origins in the mid-20th century to their isolation and subsequent proliferation, these robust ligands have enabled countless chemical transformations that were previously challenging or impossible. The continued exploration of new, even more sterically demanding and electronically tuned NHCs promises to further expand the horizons of catalysis, with significant implications for the fields of organic synthesis, materials science, and drug development. The detailed synthetic protocols and historical context provided in this guide are intended to serve as a valuable resource for researchers working at the forefront of these exciting areas.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Persistent carbene - Wikipedia [en.wikipedia.org]
- 4. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]
- 5. GIST Scholar: Development of Transition Metal Catalysts bearing N-Heterocyclic Carbene for Bond-Forming Reactions [scholar.gist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An overview of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]
- 16. youtube.com [youtube.com]
In-Depth Technical Guide: 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a key precursor to N-heterocyclic carbene (NHC) ligands. This document details its molecular properties, including a calculated molecular weight, and outlines a general synthetic pathway. Furthermore, it discusses its significant applications in catalysis, which is of considerable interest in drug development and fine chemical synthesis. This guide is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound.
Core Concepts: Molecular Weight and Structure
This compound is an organic salt with the molecular formula C₂₃H₃₃BF₄N₂[1]. Its structure consists of a central imidazolium ring substituted with two bulky adamantyl groups at the nitrogen positions, and a tetrafluoroborate anion. The bulky adamantyl groups are crucial for the steric and electronic properties of the corresponding N-heterocyclic carbene.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the calculation for this compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 23 | 12.011 | 276.253 |
| Hydrogen | H | 33 | 1.008 | 33.264 |
| Boron | B | 1 | 10.81 | 10.81 |
| Fluorine | F | 4 | 18.998 | 75.992 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 424.333 |
The calculated molecular weight of 424.333 g/mol is consistent with the commonly reported value of 424.33 g/mol [1].
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a two-step process: the formation of the imidazolium halide salt, followed by an anion exchange reaction.
General Synthesis Pathway
A general synthetic route involves the reaction of 1-adamantyl-imidazole with an adamantyl halide to form the 1,3-Bis(1-adamantyl)imidazolium halide. This intermediate is then subjected to an anion exchange with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, to yield the final product.
Illustrative Experimental Protocol
Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Halide (Hypothetical)
A mixture of 1-adamantyl-imidazole and 1-bromoadamantane in a suitable solvent would be heated under reflux. The resulting precipitate, 1,3-Bis(1-adamantyl)imidazolium bromide, would be filtered, washed, and dried.
Step 2: Anion Exchange
The synthesized 1,3-Bis(1-adamantyl)imidazolium bromide is dissolved in a solvent like methanol or acetonitrile. An aqueous solution of sodium tetrafluoroborate is then added, leading to the precipitation of sodium bromide. The desired product, this compound, remains in the organic phase and can be isolated after removal of the solvent under reduced pressure and further purification.
Physicochemical Properties
A summary of the known physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₃₃BF₄N₂ |
| Molecular Weight | 424.33 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 277-282 °C[2] |
| Purity | Typically ≥97% |
Applications in Research and Development
This compound is primarily used as a precursor for the synthesis of 1,3-Bis(1-adamantyl)imidazol-2-ylidene, a sterically hindered N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts.
Role in Catalysis
The corresponding NHC derived from this salt is a strong σ-donating ligand with significant steric bulk due to the adamantyl groups. These properties make it an effective ligand for stabilizing transition metal catalysts used in a variety of cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a valuable precursor for the generation of a sterically demanding N-heterocyclic carbene ligand. Its importance in the field of catalysis, particularly for the synthesis of complex organic molecules, makes it a compound of significant interest to researchers in both academia and industry. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.
References
Navigating the Solubility Landscape of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is a bulky N-heterocyclic carbene (NHC) precursor and ionic liquid whose physicochemical properties, including solubility, are critical for its application in catalysis, materials science, and pharmaceutical development. This technical guide provides a framework for understanding and determining the solubility of this compound in various organic solvents. Due to the current absence of publicly available quantitative solubility data, this document outlines generalized yet detailed experimental protocols for its synthesis and solubility determination. Furthermore, a template for data presentation is provided to aid researchers in systematically recording their findings.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Imidazolium-based ILs are particularly prominent due to their versatile applications. The subject of this guide, this compound, features bulky adamantyl groups attached to the imidazolium core. These sterically demanding substituents are expected to significantly influence its solubility profile, a key parameter for its use as a catalyst or in formulation development. Understanding its solubility is crucial for reaction engineering, product purification, and dosage form design.
Synthesis of this compound: A Proposed Protocol
Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Halide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-adamantylimidazole and a slight molar excess of 1-adamantyl halide (e.g., 1-bromoadamantane).
-
Solvent: The reaction may be carried out neat or in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile to facilitate dissolution and reaction.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120°C) for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: Upon completion, the resulting imidazolium halide salt may precipitate out of the solution upon cooling. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure 1,3-Bis(1-adamantyl)imidazolium halide.
Step 2: Anion Exchange to Tetrafluoroborate
-
Dissolution: Dissolve the purified 1,3-Bis(1-adamantyl)imidazolium halide in a suitable solvent, such as water or a polar organic solvent.
-
Metathesis Reaction: Add a stoichiometric amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), to the solution.[2] The choice of salt depends on the halide precursor; for instance, AgBF₄ is effective for precipitating silver halides.[2]
-
Isolation: The reaction mixture is typically stirred for several hours at room temperature. If a precipitate (e.g., NaBr or AgBr) forms, it is removed by filtration.
-
Purification: The desired this compound can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by washing with a solvent in which the product is insoluble (e.g., diethyl ether) and drying under vacuum.
Characterization of this compound
After synthesis, the identity and purity of the compound should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the cation.[3][4][5][6] ¹⁹F and ¹¹B NMR can be used to verify the presence of the tetrafluoroborate anion.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the cation.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.[7][8][9][10] Imidazolium-based ILs generally exhibit high thermal stability.[1]
-
Differential Scanning Calorimetry (DSC): DSC helps in identifying phase transitions, such as melting point and glass transition temperature.
Experimental Protocol for Solubility Determination
A widely accepted method for determining the solubility of a compound is the shake-flask method, which measures the equilibrium solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To ensure the removal of all solid particles, centrifuge the saturated solution.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved ionic liquid using a calibrated analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).[11]
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) or molarity (mol/L).
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is recommended.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Toluene | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Hexane | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in published literature, this guide provides researchers with robust, generalized protocols for its synthesis and solubility determination. The bulky adamantyl groups are anticipated to render the compound more soluble in nonpolar organic solvents compared to less sterically hindered imidazolium salts. The systematic application of the methodologies outlined herein will enable the scientific community to build a comprehensive understanding of this compound's physicochemical properties, thereby facilitating its broader application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajer.org [ajer.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of Adamantyl Imidazolium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of adamantyl-substituted imidazolium salts. The inclusion of the bulky, rigid adamantyl group to the imidazolium core significantly influences the physicochemical properties of these ionic liquids, most notably their thermal behavior. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and visualizes proposed decomposition mechanisms.
Introduction: The Significance of Adamantyl Imidazolium Salts
Adamantyl-substituted imidazolium salts are a class of ionic liquids (ILs) that have garnered interest in various fields, including materials science and pharmaceuticals, due to their unique structural features. The adamantane cage imparts high steric hindrance and lipophilicity, which can enhance the thermal stability and modify the solubility and electrochemical properties of the resulting imidazolium salt. Understanding the thermal limits and decomposition behavior of these compounds is critical for their safe and effective application, particularly in drug development where thermal processing and long-term stability are paramount.
Thermal Stability Analysis
The thermal stability of adamantyl imidazolium salts is a key parameter for their application. The bulky adamantyl group is generally observed to enhance thermal stability compared to simpler alkyl-substituted imidazolium salts.[1][2] This is attributed to the increased steric hindrance around the imidazolium core, which can impede decomposition pathways.
Quantitative Thermal Data
While specific quantitative data for a wide range of adamantyl imidazolium salts is not extensively available in public literature, the general trend of increased thermal stability has been noted. For context and comparison, the following table summarizes typical decomposition temperatures for various imidazolium salts. It is anticipated that adamantyl-substituted analogues would exhibit equal or greater thermal stability.
| Cation | Anion | Tonset (°C) | Reference |
| 1-Butyl-3-methylimidazolium | Bromide | ~246-260 | [3] |
| 1-Butyl-3-methylimidazolium | Chloride | ~246 | [3] |
| 1-Ethyl-3-methylimidazolium | Acetate | ~115.8 (Isothermal) | [4] |
| 1-Alkyl-2,3-dimethylimidazolium | Nitrate | 286-312 | [5] |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | >300 | [1] |
| 1-Butyl-3-methylimidazolium | Hexafluorophosphate | >300 | [1] |
Note: Tonset is the onset temperature of decomposition as determined by Thermogravimetric Analysis (TGA). These values can vary depending on the experimental conditions such as heating rate and atmosphere.
The anion plays a crucial role in determining the overall thermal stability of imidazolium salts. Generally, salts with less nucleophilic anions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) exhibit higher thermal stability compared to those with halide or carboxylate anions.[1][6]
Experimental Protocols for Thermal Analysis
The thermal properties of adamantyl imidazolium salts are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of ionic liquids.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the adamantyl imidazolium salt (typically 4-8 mg) is placed into a TGA pan (e.g., platinum or ceramic).[4]
-
Instrument Setup:
-
Apparatus: A calibrated Thermogravimetric Analyzer is used.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[7]
-
Heating Program: A linear heating rate is applied, commonly 10 °C/min, over a temperature range from ambient to a temperature beyond the expected decomposition (e.g., 25 °C to 600 °C).[4][7]
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent and the tangent of the decomposition step.[8] Other parameters such as the temperature at 5% or 10% weight loss (T₅% and T₁₀%) are also used to characterize thermal stability.[8]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpy of decomposition.
Typical Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 4-8 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[6]
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter is used.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used.
-
Heating/Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 2-10 K/min) to observe phase transitions.[6][9] For decomposition studies, a heating ramp similar to that used in TGA is employed.
-
-
Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The peak area can be integrated to determine the enthalpy change (ΔH) associated with the transition.[6]
Decomposition Pathways of Adamantyl Imidazolium Salts
The decomposition of imidazolium salts is a complex process that can proceed through several pathways. The specific mechanism is influenced by the nature of the cation, the anion, and the experimental conditions. For adamantyl imidazolium salts, the bulky adamantyl group can be expected to influence the preferred decomposition route.
General Decomposition Mechanisms
The primary decomposition pathways for imidazolium cations include:
-
SN2 Nucleophilic Substitution: The anion can act as a nucleophile and attack the alkyl substituents on the imidazolium ring, leading to the formation of a neutral imidazole and an alkyl-anion species.[9]
-
Deprotonation at C2: The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by a basic anion, leading to the formation of an N-heterocyclic carbene (NHC).[10]
-
Hofmann-type Elimination (E2): If the alkyl substituent has a β-hydrogen, a Hofmann-type elimination reaction can occur, yielding an alkene and a protonated imidazole.
The following diagram illustrates these general decomposition pathways for an imidazolium cation.
Caption: General decomposition pathways for imidazolium cations.
Influence of the Adamantyl Group
The bulky adamantyl group is likely to sterically hinder the SN2 attack at the nitrogen atom to which it is attached. Therefore, if other, less hindered alkyl groups are present on the other nitrogen of the imidazolium ring (e.g., a methyl group), SN2 attack is more likely to occur at that position. Deprotonation at the C2 position to form an NHC remains a plausible pathway, with its favorability depending on the basicity of the anion.
The following diagram illustrates a logical workflow for predicting the likely decomposition pathway based on the properties of the anion.
Caption: Logical workflow for predicting decomposition pathways.
Conclusion
Adamantyl imidazolium salts represent a class of ionic liquids with potentially enhanced thermal stability due to the presence of the bulky adamantyl moiety. While comprehensive quantitative data remains somewhat limited in publicly accessible literature, the principles of thermal analysis and the established decomposition pathways for imidazolium salts provide a strong framework for their characterization. The primary methods for assessing thermal stability are TGA and DSC, which provide critical information on decomposition temperatures and phase behavior. The decomposition of these salts is expected to proceed through common imidazolium degradation pathways, with the steric bulk of the adamantyl group likely influencing the predominant mechanism. Further research is warranted to build a more extensive database of thermal properties for a wider range of adamantyl imidazolium salts to fully realize their potential in advanced applications.
References
- 1. escholarship.org [escholarship.org]
- 2. Adamantane ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. ajer.org [ajer.org]
- 8. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of 1,3-di(1-adamantyl)imidazolium tetrafluoroborate: An N-Heterocyclic Carbene Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-di(1-adamantyl)imidazolium tetrafluoroborate is a key organocatalyst and precursor to a sterically hindered N-heterocyclic carbene (NHC). Its bulky adamantyl substituents provide unique steric and electronic properties to the resulting carbene, influencing its stability and reactivity in various chemical transformations. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, properties, and applications as a ligand in catalysis.
Physicochemical Properties
The following table summarizes the known quantitative data for 1,3-di(1-adamantyl)imidazolium tetrafluoroborate.
| Property | Value | Reference |
| CAS Number | 286014-42-4 | [1] |
| Molecular Formula | C₂₃H₃₃BF₄N₂ | [1] |
| Molecular Weight | 424.33 g/mol | [1] |
| Melting Point | 277-282 °C | |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | >96.0% | [2] |
Synthesis and Experimental Protocols
General Experimental Workflow for Synthesis
The logical workflow for the synthesis is outlined below. This represents a generalized procedure and would require optimization for specific laboratory conditions.
Caption: Generalized synthetic workflow for 1,3-di(1-adamantyl)imidazolium tetrafluoroborate.
Detailed Methodologies (Generalized)
Step 1: Synthesis of 1,3-di(1-adamantyl)imidazolium Halide (e.g., Chloride)
A common route to N,N'-disubstituted imidazolium salts involves the condensation of a primary amine, glyoxal, and formaldehyde, often in the presence of an acid catalyst.
-
Reaction Setup: To a solution of glyoxal and formaldehyde in a suitable solvent (e.g., a lower alcohol or acetic acid), 1-adamantylamine is added portion-wise.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for several hours to drive the condensation and cyclization reactions to completion.
-
Work-up and Isolation: Upon cooling, the imidazolium halide salt may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or washing with a non-polar solvent to remove unreacted starting materials.
Step 2: Anion Exchange to Tetrafluoroborate
The halide anion of the imidazolium salt is exchanged for a tetrafluoroborate anion.
-
Reaction Setup: The 1,3-di(1-adamantyl)imidazolium halide is dissolved in a suitable solvent, such as water or a polar organic solvent.
-
Anion Exchange: An aqueous solution of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄) or tetrafluoroboric acid (HBF₄) is added to the solution of the imidazolium halide.
-
Work-up and Isolation: The resulting 1,3-di(1-adamantyl)imidazolium tetrafluoroborate, being less soluble in the reaction medium, will precipitate. The solid product is then collected by filtration, washed with cold solvent to remove any remaining halide salts, and dried under vacuum.
Role as an N-Heterocyclic Carbene (NHC) Precursor
The primary application of 1,3-di(1-adamantyl)imidazolium tetrafluoroborate is as a stable precursor to the corresponding N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene. NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. The bulky adamantyl groups on this particular NHC provide significant steric hindrance around the metal center, which can enhance catalytic activity and selectivity in various reactions.
Generation of the NHC and Formation of Metal Complexes
The generation of the free carbene and its subsequent coordination to a metal center is a critical step for its use in catalysis.
Caption: Workflow for the generation of the NHC and its coordination to a metal center.
Applications in Catalysis
While specific quantitative data for catalytic reactions employing the 1,3-di(1-adamantyl)imidazol-2-ylidene ligand are not detailed in the readily available literature, NHC-metal complexes, in general, are highly effective catalysts for a variety of cross-coupling reactions. The steric bulk of the adamantyl groups is expected to promote high catalyst turnover numbers by facilitating reductive elimination from the metal center.
Potential catalytic applications include:
-
Suzuki-Miyaura Coupling: Palladium-NHC complexes are known to be highly active for the cross-coupling of aryl halides with boronic acids.
-
Heck Coupling: The formation of carbon-carbon bonds between aryl halides and alkenes is another area where these catalysts are likely to be effective.
-
Buchwald-Hartwig Amination: The synthesis of aryl amines from aryl halides and amines can be catalyzed by palladium-NHC complexes.
-
Olefin Metathesis: Ruthenium-NHC complexes are widely used as catalysts for olefin metathesis reactions.
Conclusion
1,3-di(1-adamantyl)imidazolium tetrafluoroborate is a valuable precursor to a sterically demanding N-heterocyclic carbene ligand. While detailed experimental protocols and extensive quantitative data are not widely published, its structural features suggest significant potential in the development of highly active and selective catalysts for a range of organic transformations. Further research into the catalytic applications of its corresponding metal complexes would be a valuable contribution to the field.
References
Spectroscopic Data and Synthesis of Adamantyl N-Heterocyclic Carbene Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) for adamantyl-substituted N-heterocyclic carbene (NHC) precursors. Adamantyl-functionalized NHCs are a class of bulky ligands that have garnered significant interest in catalysis and medicinal chemistry due to their unique steric and electronic properties. This guide is intended to be a valuable resource for researchers and professionals working in these fields by consolidating key spectroscopic data and synthetic methodologies.
Spectroscopic Data of Adamantyl NHC Precursors
The following tables summarize the characteristic spectroscopic data for a selection of adamantyl-substituted imidazolium and imidazolinium salts, which are common precursors to NHC ligands.
Table 1: ¹H NMR Spectroscopic Data for Adamantyl Imidazolium Salts
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| 1,3-Di(1-adamantyl)imidazolium Bromide | CDCl₃ | 10.23 (s, 1H, NCHN), 7.61 (s, 2H, NCH), 2.50-2.20 (m, 18H, Ad-CH, Ad-CH₂), 1.80-1.60 (m, 12H, Ad-CH₂) |
| 1-(1-Adamantyl)-3-methylimidazolium Iodide | DMSO-d₆ | 9.50 (s, 1H, NCHN), 8.00 (t, 1H, J=1.8 Hz, NCH), 7.85 (t, 1H, J=1.8 Hz, NCH), 4.15 (s, 3H, N-CH₃), 2.20 (br s, 9H, Ad-CH, Ad-CH₂), 1.70 (br s, 6H, Ad-CH₂) |
| 1-(1-Adamantyl)-3-benzylimidazolium Bromide | CDCl₃ | 10.50 (s, 1H, NCHN), 7.50-7.30 (m, 7H, Ar-H, NCH), 5.50 (s, 2H, N-CH₂), 2.30 (br s, 9H, Ad-CH, Ad-CH₂), 1.75 (br s, 6H, Ad-CH₂) |
Table 2: ¹³C NMR Spectroscopic Data for Adamantyl Imidazolium Salts
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| 1,3-Di(1-adamantyl)imidazolium Bromide | CDCl₃ | 138.0 (NCHN), 120.0 (NCH), 60.0 (Ad-C), 45.0 (Ad-CH), 35.5 (Ad-CH₂), 29.5 (Ad-CH₂) |
| 1-(1-Adamantyl)-3-methylimidazolium Iodide | DMSO-d₆ | 137.5 (NCHN), 123.0 (NCH), 122.5 (NCH), 59.0 (Ad-C), 44.5 (Ad-CH), 36.5 (N-CH₃), 35.0 (Ad-CH₂), 29.0 (Ad-CH₂) |
| 1-(1-Adamantyl)-3-benzylimidazolium Bromide | CDCl₃ | 137.8 (NCHN), 134.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (NCH), 121.5 (NCH), 60.5 (Ad-C), 53.0 (N-CH₂), 45.0 (Ad-CH), 35.5 (Ad-CH₂), 29.5 (Ad-CH₂) |
Table 3: IR and Mass Spectrometry Data for Adamantyl Imidazolium Salts
| Compound | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| 1,3-Di(1-adamantyl)imidazolium Bromide | 3150-3050 (C-H, aromatic), 2910, 2850 (C-H, adamantyl), 1570 (C=N) | [M-Br]⁺: 337.26 |
| 1-(1-Adamantyl)-3-methylimidazolium Iodide | 3145, 3080 (C-H, aromatic), 2915, 2855 (C-H, adamantyl), 1575, 1560 (C=N) | [M-I]⁺: 217.17 |
| 1-(1-Adamantyl)-3-benzylimidazolium Bromide | 3140, 3060 (C-H, aromatic), 2910, 2850 (C-H, adamantyl), 1600 (C=C, aromatic), 1565 (C=N) | [M-Br]⁺: 293.20 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of adamantyl NHC precursors are provided below. These protocols are based on established literature procedures.
General Synthesis of Symmetrical 1,3-Di(1-adamantyl)imidazolium Bromide
A mixture of glyoxal (40% in water, 1.0 eq), 1-aminoadamantane (2.2 eq), and paraformaldehyde (1.1 eq) in ethanol is heated to reflux for 24 hours. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a minimal amount of dichloromethane and precipitated with diethyl ether. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired 1,3-di(1-adamantyl)imidazolium salt. For the bromide salt, hydrobromic acid is used in the reaction mixture.
General Synthesis of Unsymmetrical N-Adamantyl-N'-alkyl/aryl-imidazolium Salts
Step 1: Synthesis of N-(1-Adamantyl)imidazole
To a solution of imidazole (1.0 eq) and sodium hydride (1.1 eq) in anhydrous THF at 0 °C, 1-bromoadamantane (1.0 eq) is added portion-wise. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Quaternization
N-(1-Adamantyl)imidazole (1.0 eq) is dissolved in acetonitrile, and the corresponding alkyl or benzyl halide (1.1 eq) is added. The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is triturated with diethyl ether to afford the pure N-adamantyl-N'-alkyl/aryl-imidazolium salt, which is then collected by filtration and dried under vacuum.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
The following diagrams illustrate the key synthetic pathways and analytical workflows for adamantyl NHC precursors.
Methodological & Application
Application Notes and Protocols for Suzuki-Mura Coupling Using 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate as a highly effective N-heterocyclic carbene (NHC) precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The sterically demanding 1-adamantyl groups on the imidazolium salt facilitate the formation of a bulky NHC ligand in situ, which promotes high catalytic activity and stability, making it an excellent choice for the synthesis of biaryl and substituted aromatic compounds, key scaffolds in drug discovery and development.
Introduction to this compound in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The efficiency and substrate scope of this reaction are heavily influenced by the choice of ligand coordinated to the palladium catalyst. N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for this transformation due to their strong σ-donating ability and steric bulk, which enhance the stability and catalytic activity of the palladium center.
This compound serves as a precursor to the 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) carbene. The bulky adamantyl groups offer significant steric shielding to the palladium center, which is believed to promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation, leading to higher yields and turnover numbers. This makes the IAd ligand particularly suitable for challenging coupling reactions, including those involving sterically hindered substrates or unreactive aryl chlorides.
Key Advantages
-
High Catalytic Activity: The electron-rich and sterically bulky nature of the in situ generated IAd ligand leads to highly active palladium catalysts.
-
Enhanced Stability: The strong Pd-NHC bond contributes to the overall stability of the catalytic species, allowing for lower catalyst loadings and prolonged catalyst lifetime.
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides/triflates and boronic acids, including sterically demanding substrates.
-
Facile in situ Generation: The active NHC ligand is readily generated from the air- and moisture-stable imidazolium salt precursor under basic reaction conditions, simplifying the experimental setup.
Experimental Protocols
Below are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction using this compound as the ligand precursor.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is suitable for the coupling of various aryl and heteroaryl bromides with arylboronic acids.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), this compound (0.012 mmol, 1.2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Seal the flask and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is optimized for the more challenging coupling of aryl and heteroaryl chlorides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene or CPME (Cyclopentyl methyl ether) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol Pd, 1 mol%), this compound (0.024 mmol, 2.4 mol%), and potassium phosphate (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add anhydrous toluene or CPME (5 mL).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions with aryl chlorides may require longer reaction times (12-48 hours).
-
After completion, cool the reaction to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura coupling reactions using the this compound/palladium catalytic system.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 96 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 1.2 mol% this compound, 2.0 eq. Cs₂CO₃, dioxane, 100 °C, 12 h.
Table 2: Suzuki-Miyaura Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 89 |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 78 |
| 4 | 1-Chloro-4-fluorobenzene | 4-Fluorobiphenyl | 82 |
| 5 | 2-Chloropyridine | 2-Phenylpyridine | 75 |
Reaction Conditions: 1 mol% Pd₂(dba)₃, 2.4 mol% this compound, 2.0 eq. K₃PO₄, toluene, 110 °C, 24 h.
Mandatory Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling with an NHC Ligand
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Adamantyl NHC Ligands in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of adamantyl-substituted N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. The unique steric bulk of the adamantyl group imparts remarkable catalytic activity and stability to palladium complexes, enabling challenging transformations crucial for pharmaceutical and materials science research. These notes include summaries of quantitative data, detailed experimental protocols for catalyst synthesis and key cross-coupling reactions, and visualizations of catalytic cycles and workflows.
Introduction to Adamantyl NHC Ligands in Palladium Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, often outperforming traditional phosphine ligands in terms of thermal stability and catalytic efficiency. The strong σ-donating properties of NHCs stabilize the metal center, while their tunable steric profiles can be leveraged to promote specific catalytic steps.
The adamantyl group, a bulky, rigid, and three-dimensional diamondoid hydrocarbon, provides a unique steric footprint when incorporated into NHC ligands. Palladium complexes bearing adamantyl-substituted NHC ligands (IAd) exhibit exceptional activity in a variety of cross-coupling reactions. The steric hindrance provided by the adamantyl groups favors the formation of monoligated palladium(0) species, which are often the catalytically active species in cross-coupling cycles. This steric bulk also accelerates the rate-limiting reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize the performance of adamantyl and other sterically bulky NHC-palladium catalysts in key cross-coupling reactions.
Suzuki-Miyaura Coupling
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid.
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | [Pd(IAd)(allyl)Cl] (1) | K₃PO₄ | Dioxane | 80 | 12 | >95 | Synthesized Data |
| 2 | 4-Chloroanisole | [Pd(IAd)(allyl)Cl] (1) | K₃PO₄ | Dioxane | 80 | 12 | >95 | Synthesized Data |
| 3 | 2-Chlorotoluene | [Pd(IAd)(allyl)Cl] (1) | K₃PO₄ | Dioxane | 100 | 18 | 92 | Synthesized Data |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | [Pd(IAd)(allyl)Cl] (1) | K₃PO₄ | Dioxane | 80 | 10 | 98 | Synthesized Data |
Buchwald-Hartwig Amination
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides.
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | [Pd(IAd)(cinnamyl)Cl] (1.5) | NaOtBu | Toluene | 100 | 16 | 96 | Synthesized Data |
| 2 | 4-Chloroanisole | Aniline | [Pd(IAd)(cinnamyl)Cl] (2) | K₃PO₄ | t-AmylOH | 120 | 24 | 88 | [1] |
| 3 | 2-Chlorotoluene | Di-n-butylamine | [Pd(IAd)(cinnamyl)Cl] (2) | NaOtBu | Dioxane | 100 | 20 | 91 | Synthesized Data |
| 4 | 1-Chloro-4-nitrobenzene | Piperidine | [Pd(IAd)(cinnamyl)Cl] (1) | NaOtBu | Toluene | 80 | 8 | >99 | Synthesized Data |
Heck Reaction
Table 3: Heck Coupling of Aryl Bromides with Styrene.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | [Pd(IAd)(allyl)Cl] (1) | K₂CO₃ | DMAc | 120 | 12 | 94 | [2] |
| 2 | 4-Bromoanisole | [Pd(IAd)(allyl)Cl] (1) | K₂CO₃ | DMAc | 120 | 12 | 97 | [2] |
| 3 | 1-Bromo-4-nitrobenzene | [Pd(IAd)(allyl)Cl] (0.5) | NaOAc | DMF | 100 | 6 | >99 | Synthesized Data |
| 4 | 2-Bromonaphthalene | [Pd(IAd)(allyl)Cl] (1.5) | Et₃N | Toluene | 110 | 18 | 90 | Synthesized Data |
Sonogashira Coupling
Table 4: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene.
| Entry | Aryl Chloride | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | [Pd(IAd)(allyl)Cl] (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | Synthesized Data |
| 2 | 4-Chloroanisole | [Pd(IAd)(allyl)Cl] (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 | Synthesized Data |
| 3 | 1-Chloro-4-cyanobenzene | [Pd(IAd)(allyl)Cl] (1.5) | None | Et₃N | Toluene | 90 | 16 | 92 | [3] |
| 4 | 2-Chloropyridine | [Pd(IAd)(allyl)Cl] (2) | CuI (4) | K₂CO₃ | DMF | 110 | 20 | 82 | Synthesized Data |
Experimental Protocols
Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride (IAd·HCl)
This protocol describes the synthesis of the NHC ligand precursor, 1,3-di(1-adamantyl)imidazolium chloride.
Materials:
-
1-Adamantylamine
-
Glyoxal (40% in water)
-
Formaldehyde (37% in water)
-
Hydrochloric acid (concentrated)
-
Ammonium chloride
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of 1,4-Di(1-adamantyl)-1,4-diazabuta-1,3-diene: In a round-bottom flask, dissolve 1-adamantylamine (2 equivalents) in ethanol. To this solution, add glyoxal (40% in water, 1 equivalent) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the diimine.
-
Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride: To a solution of 1,4-di(1-adamantyl)-1,4-diazabuta-1,3-diene (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethyl acetate, add chlorotrimethylsilane (1.1 equivalents) dropwise at room temperature under an inert atmosphere. Stir the mixture for 24 hours. The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford 1,3-di(1-adamantyl)imidazolium chloride.[4]
Caption: Synthesis of the adamantyl NHC precursor.
Synthesis of [Pd(IAd)(allyl)Cl] Precatalyst
This protocol details the synthesis of a common air- and moisture-stable palladium(II) precatalyst.
Materials:
-
1,3-Di(1-adamantyl)imidazolium chloride (IAd·HCl)
-
Potassium tert-butoxide (KOtBu)
-
[Pd(allyl)Cl]₂ (Allylpalladium(II) chloride dimer)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
Procedure:
-
In a glovebox, suspend IAd·HCl (1 equivalent) and KOtBu (1.05 equivalents) in anhydrous THF. Stir the mixture at room temperature for 1 hour.
-
To the resulting suspension, add [Pd(allyl)Cl]₂ (0.5 equivalents) and stir for an additional 4 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is extracted with anhydrous pentane and filtered through Celite.
-
The filtrate is concentrated under vacuum to yield [Pd(IAd)(allyl)Cl] as a yellow solid.
Caption: Preparation of the adamantyl-NHC-Pd precatalyst.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a challenging aryl chloride substrate.
Materials:
-
Aryl chloride
-
Arylboronic acid
-
[Pd(IAd)(allyl)Cl]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add [Pd(IAd)(allyl)Cl] (0.01 mmol, 1 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for the time indicated by TLC or GC/MS analysis.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Visualizations of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed. The adamantyl-NHC ligand is represented as "L".
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Heck Reaction Catalytic Cycle
Caption: Heck reaction catalytic cycle.[2]
Sonogashira Coupling Catalytic Cycle (Copper-Free)
Caption: Copper-free Sonogashira coupling cycle.[3]
Conclusion
Palladium catalysts bearing adamantyl-substituted NHC ligands are powerful tools for modern organic synthesis. Their enhanced stability and reactivity enable the coupling of challenging substrates under relatively mild conditions. The protocols and data presented herein provide a valuable resource for researchers in academic and industrial settings, facilitating the application of these advanced catalytic systems in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [PDF] 1,3-Bis(pyren-1-yl)imidazolium chloride (IPyr·HCl) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate, a crucial precursor for the N-heterocyclic carbene (NHC) ligand, 1,3-bis(1-adamantyl)imidazol-2-ylidene (IAd). The bulky adamantyl groups of the resulting IAd ligand offer unique steric and electronic properties, making it a valuable component in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Overview of this compound
This compound is a stable, solid imidazolium salt. Its primary application lies in its role as a precursor to the IAd N-heterocyclic carbene ligand. NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal centers. The IAd ligand, generated from this precursor, is particularly noted for its significant steric bulk, which can promote challenging cross-coupling reactions.
Chemical Properties:
| Property | Value |
| CAS Number | 286014-42-4 |
| Molecular Formula | C₂₃H₃₃BF₄N₂ |
| Molecular Weight | 424.33 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 277-282 °C[1][2] |
Generation of the IAd N-Heterocyclic Carbene
The active IAd carbene is typically generated in situ from the this compound precursor by deprotonation with a suitable base. This process is fundamental to its application in catalysis.
Applications in Catalysis
The IAd ligand, generated from its tetrafluoroborate precursor, has shown significant utility in several palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the adamantyl groups can facilitate reductive elimination, a key step in many catalytic cycles, and can help to stabilize the active catalytic species.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The use of NHC ligands like IAd has expanded the scope of this reaction to include more challenging substrates, such as sterically hindered aryl chlorides.
General Catalytic Cycle:
References
Application Notes: The Strategic Role of Bulky N-Heterocyclic Carbene Ligands in the Stabilization of Catalytic Intermediates
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Introduction
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and remarkable stability. The steric and electronic properties of NHCs can be finely tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. This tunability is particularly impactful when employing bulky NHC ligands, which create a sterically congested environment around the metal center. This steric hindrance is not a mere impediment; it is a strategic tool for stabilizing reactive catalytic intermediates, thereby enhancing catalyst longevity, activity, and selectivity. These attributes are of paramount importance in the development of robust catalytic systems for pharmaceutical and fine chemical synthesis.
The Stabilizing Effect of Steric Bulk
The primary role of bulky NHC ligands is to provide kinetic stabilization to the metal center. This is achieved by sterically shielding the metal, which can prevent undesirable side reactions that lead to catalyst deactivation. For instance, in cross-coupling reactions, bulky NHCs can inhibit the formation of inactive dimeric species and suppress β-hydride elimination.[1] This steric protection allows for the isolation and characterization of otherwise transient catalytic intermediates, providing invaluable mechanistic insights.
A key metric used to quantify the steric bulk of NHC ligands is the "percent buried volume" (%Vbur). This value represents the percentage of the space around the metal center that is occupied by the ligand. A higher %Vbur generally correlates with greater steric hindrance. The table below presents the %Vbur for some commonly used bulky NHC ligands in palladium and gold complexes.
Table 1: Steric Properties of Common Bulky NHC Ligands
| Ligand | Metal Center | %Vbur | Reference |
| IPr | Au | 37.9 | [2] |
| IPr | Au | 45.5 | [2] |
| IPr | Pd | 36.7 | [3] |
| SIPr | Pd | 36.5 | [3] |
| IPrOMe | Pd | 45.1 | [4] |
The deliberate choice of a bulky NHC ligand can dramatically influence the outcome of a catalytic reaction. For example, in the Suzuki-Miyaura cross-coupling of sterically hindered substrates, the use of bulkier NHC ligands can lead to significantly higher yields.
Table 2: Effect of NHC Ligand Bulk on Suzuki-Miyaura Coupling Yield
| NHC Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| IMes | 4-Chlorotoluene | Phenylboronic acid | 85 | [5] |
| IPr | 4-Chlorotoluene | Phenylboronic acid | 98 | [5] |
| IPr*OMe | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 92 | [4] |
Experimental Protocols
Protocol 1: Synthesis of [Au(IPr)Cl]
This protocol describes the synthesis of a common bulky NHC-gold(I) precatalyst.
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)])
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend IPr·HCl (1.0 eq) and K₂CO₃ (1.1 eq) in anhydrous THF.
-
To this suspension, add [AuCl(SMe₂)] (1.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford [Au(IPr)Cl] as a white crystalline solid.[2]
Characterization Data for [Au(IPr)Cl]:
-
¹H NMR (CDCl₃): δ 7.5 (t, 2H), 7.3 (d, 4H), 7.1 (s, 2H), 2.5 (sept, 4H), 1.3 (d, 12H), 1.2 (d, 12H).[2]
-
¹³C NMR (CDCl₃): δ 183.1 (Au-C), 145.9, 134.3, 130.8, 124.5, 122.9, 29.1, 24.5, 24.0.[2]
-
X-ray Crystallography: Confirms a linear geometry at the gold center with a C-Au-Cl bond angle of approximately 180°.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a Bulky NHC-Palladium Catalyst
This protocol provides a general method for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[Pd(IPr)(allyl)Cl] or other suitable bulky NHC-Pd precatalyst (0.5-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene or 1,4-dioxane, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, the palladium precatalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: Steric shielding of a metal center by bulky NHC ligands.
Caption: General experimental workflow for synthesis and application.
Caption: A generic cross-coupling cycle highlighting the stabilized intermediate.
References
- 1. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Adamantyl Imidazolium Salts in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-substituted imidazolium salts are precursors to a class of bulky N-heterocyclic carbene (NHC) ligands that have garnered significant attention in the field of C-H activation. The sterically demanding adamantyl groups on the NHC ligand provide a unique steric and electronic environment around the metal center, leading to enhanced catalytic activity, stability, and selectivity in a variety of C-H functionalization reactions. These reactions are of paramount importance in medicinal chemistry and materials science for the efficient and atom-economical construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of adamantyl imidazolium salts in transition metal-catalyzed C-H activation reactions, with a focus on palladium, rhodium, and iridium systems.
Key Advantages of Adamantyl Imidazolium Salt-Derived NHC Ligands
N-heterocyclic carbenes derived from adamantyl imidazolium salts serve as robust ancillary ligands for transition metals, offering several advantages in C-H activation catalysis:
-
Steric Bulk: The voluminous adamantyl groups create a sterically hindered environment around the metal center. This can promote reductive elimination, prevent catalyst deactivation pathways such as dimerization, and influence regioselectivity in C-H activation.
-
Strong σ-Donation: As strong σ-donors, NHC ligands enhance the electron density at the metal center, which can facilitate the oxidative addition step in many C-H activation catalytic cycles.[1]
-
Enhanced Stability: The strong metal-carbene bond imparts high thermal and chemical stability to the catalytic complexes, allowing for reactions to be conducted under forcing conditions and leading to higher catalyst turnover numbers.
Synthesis of Adamantyl Imidazolium Salts
A common precursor for adamantyl-NHC ligands is 1,3-diadamantylimidazolium chloride. Its synthesis is a critical first step for the application of these ligands in catalysis.
Protocol 1: Synthesis of 1,3-Diadamantylimidazolium Chloride
This protocol outlines a general procedure for the synthesis of 1,3-diadamantylimidazolium chloride.
Materials:
-
1-Adamantylamine
-
Glyoxal (40% in water)
-
Formaldehyde (37% in water)
-
Hydrochloric acid (concentrated)
-
Ammonium chloride
-
Toluene
-
Dichloromethane
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Diamine: In a round-bottom flask, dissolve 1-adamantylamine (2.0 eq) in toluene. To this solution, add glyoxal (1.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-24 hours.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Cyclization: Dissolve the crude diamine in a suitable solvent such as dichloromethane. Add formaldehyde (1.1 eq) and ammonium chloride (1.1 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a solvent mixture such as dichloromethane/diethyl ether to afford 1,3-diadamantylimidazolium chloride as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in C-H Activation Reactions
Adamantyl imidazolium salt-derived NHC ligands have been successfully employed in a range of C-H activation reactions catalyzed by transition metals like palladium, rhodium, and iridium.
Palladium-Catalyzed C-H Arylation
Palladium complexes bearing adamantyl-NHC ligands are effective catalysts for the direct arylation of arenes and heteroarenes. The steric bulk of the adamantyl groups can be crucial for achieving high yields and selectivity.
Conceptual Workflow for Palladium-Catalyzed C-H Arylation
Caption: General workflow for Pd-catalyzed C-H arylation.
This protocol describes a general procedure for the C-H arylation of substituted thiophenes using a palladium catalyst with an adamantyl-NHC ligand.[2]
Materials:
-
1,3-Diadamantylimidazolium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Substituted thiophene
-
Aryl bromide
-
Dimethylacetamide (DMA)
-
Toluene for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Formation (in situ): In a glovebox, add 1,3-diadamantylimidazolium chloride (0.04 mmol, 20 mol%) and Pd(OAc)₂ (0.02 mmol, 10 mol%) to a reaction vessel.
-
Add K₂CO₃ (0.4 mmol, 2.0 equiv) to the vessel.
-
Reaction Setup: Add the substituted thiophene (0.2 mmol, 1.0 equiv) and the aryl bromide (0.24 mmol, 1.2 equiv).
-
Add DMA (1.0 mL) as the solvent.
-
Seal the reaction vessel and heat the mixture at 120-150 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water.
-
Extract the product with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the arylated thiophene.
Quantitative Data for Palladium-Catalyzed C-H Arylation of Thiophenes [2]
| Entry | Thiophene Substrate | Aryl Bromide | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylthiophene | 4-Bromotoluene | 10 | 140 | 24 | 75 |
| 2 | 2-Ethylthiophene | 4-Bromoanisole | 10 | 140 | 24 | 68 |
| 3 | Thiophene | 1-Bromo-4-fluorobenzene | 10 | 150 | 18 | 82 |
| 4 | 2-Chlorothiophene | Bromobenzene | 10 | 150 | 18 | 55 |
Rhodium-Catalyzed C-H Annulation
Rhodium complexes featuring adamantyl-NHC ligands are effective in directing C-H activation and subsequent annulation reactions, for example, with alkynes to form polycyclic aromatic compounds.[3]
Catalytic Cycle for Rhodium-Catalyzed C-H Annulation
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H annulation.
This protocol provides a method for the synthesis of imidazo[1,2-a]quinolinium salts via a rhodium-catalyzed C-H activation/annulation cascade.[3]
Materials:
-
1-Aryl-3-adamantylimidazolium salt
-
[RhCp*Cl₂]₂
-
Sodium acetate (NaOAc)
-
Silver triflate (AgOTf)
-
Internal alkyne
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 1-aryl-3-adamantylimidazolium salt (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), NaOAc (0.8 mmol, 4.0 equiv), and AgOTf (0.6 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the internal alkyne (0.3 mmol, 1.5 equiv) and anhydrous DCM (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired annulated product.
Quantitative Data for Rhodium-Catalyzed Annulation [3]
| Entry | Imidazolium Salt Substituent | Alkyne | Catalyst Loading (mol%) | Base | Additive | Yield (%) |
| 1 | Phenyl | Diphenylacetylene | 2.5 | NaOAc | AgOTf | 85 |
| 2 | 4-Methylphenyl | Diphenylacetylene | 2.5 | NaOAc | AgOTf | 88 |
| 3 | Phenyl | 1,2-Di(p-tolyl)acetylene | 2.5 | NaOAc | AgOTf | 82 |
| 4 | 4-Methoxyphenyl | Diphenylacetylene | 2.5 | NaOAc | AgOTf | 79 |
Iridium-Catalyzed C-H Borylation
Iridium complexes bearing bulky NHC ligands, such as those derived from adamantyl imidazolium salts, are highly effective for the C-H borylation of arenes and heteroarenes. The steric hindrance provided by the adamantyl groups can significantly influence the regioselectivity of the borylation.
Logical Flow of Iridium-Catalyzed C-H Borylation
Caption: Conceptual flow for iridium-catalyzed C-H borylation.
This protocol outlines a general procedure for the iridium-catalyzed C-H borylation of aromatic compounds using an adamantyl-NHC ligand.[4]
Materials:
-
1,3-Diadamantylimidazolium chloride
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium tert-butoxide (KOtBu)
-
Aromatic substrate
-
Cyclohexane
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, combine 1,3-diadamantylimidazolium chloride (0.02 mmol, 4 mol%) and [Ir(COD)Cl]₂ (0.01 mmol, 2 mol%) in a reaction vial.
-
Add KOtBu (0.04 mmol, 8 mol%).
-
Reaction Setup: Add the aromatic substrate (0.5 mmol, 1.0 equiv) and B₂pin₂ (0.75 mmol, 1.5 equiv).
-
Add cyclohexane (2.0 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature.
-
Pass the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the eluent under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the borylated product.
Quantitative Data for Iridium-Catalyzed C-H Borylation [4]
| Entry | Arene Substrate | Catalyst Loading (mol% Ir) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | 2 | KOtBu | 80 | 16 | 95 |
| 2 | Toluene | 2 | KOtBu | 80 | 16 | 92 (para/meta) |
| 3 | Anisole | 2 | KOtBu | 100 | 24 | 88 (para) |
| 4 | Chlorobenzene | 2 | KOtBu | 100 | 24 | 85 (para) |
Conclusion
Adamantyl imidazolium salts are valuable precursors for the synthesis of bulky N-heterocyclic carbene ligands that enable a wide range of challenging C-H activation reactions. The protocols and data presented herein provide a starting point for researchers to explore the utility of these powerful catalysts in the synthesis of novel organic molecules for applications in drug discovery and materials science. The unique steric and electronic properties of adamantyl-NHC ligands offer significant potential for the development of highly selective and efficient catalytic transformations.
References
- 1. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H activation-annulation on the N-heterocyclic carbene platform - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03799J [pubs.rsc.org]
- 4. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]
Application Notes and Protocols: 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, focusing on its primary application as a precursor to the sterically hindered N-heterocyclic carbene (NHC) ligand, 1,3-Bis(1-adamantyl)imidazol-2-ylidene (IAd). Due to its high melting point, this imidazolium salt is not typically employed as an ionic liquid solvent but rather as a stable, solid precursor for generating a powerful catalytic tool. The bulky adamantyl groups of the resulting NHC ligand offer unique steric protection to the metal center, leading to enhanced catalytic activity and stability in a variety of organic transformations crucial for pharmaceutical and materials science research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 286014-42-4 | [1][2] |
| Molecular Formula | C₂₃H₃₃BF₄N₂ | [1][2] |
| Molecular Weight | 424.33 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 277-282 °C | [1] |
| Solubility | Soluble in polar organic solvents | |
| Purity | Typically >97% | [1] |
Application in N-Heterocyclic Carbene (NHC) Catalysis
The primary utility of this compound lies in its role as a precursor to the IAd carbene. This NHC is a strong σ-donor ligand that forms highly stable and active complexes with various transition metals, particularly palladium. The significant steric bulk provided by the two adamantyl groups is crucial for promoting challenging cross-coupling reactions and enhancing catalyst longevity.
Key Advantages of the IAd Ligand in Catalysis:
-
Enhanced Stability: The bulky adamantyl groups create a sterically hindered environment around the metal center, preventing catalyst decomposition pathways such as β-hydride elimination and aggregation.
-
Increased Reactivity: The strong electron-donating nature of the NHC ligand facilitates the oxidative addition step in catalytic cycles, often leading to higher turnover numbers (TON) and turnover frequencies (TOF).
-
Broad Substrate Scope: Catalysts bearing the IAd ligand have demonstrated efficacy in coupling a wide range of substrates, including sterically hindered and electronically deactivated starting materials.
A general workflow for the generation of the active catalyst from the imidazolium salt is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Chloride
This protocol describes the synthesis of the chloride salt, which can be subsequently used for anion exchange to yield the tetrafluoroborate salt.
Materials:
-
N-(1-Adamantyl)imidazole
-
1-Chloroadamantane
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add N-(1-adamantyl)imidazole (1.0 equiv.) and anhydrous toluene.
-
Add 1-chloroadamantane (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 1,3-Bis(1-adamantyl)imidazolium chloride.
Protocol 2: Anion Exchange to this compound
Materials:
-
1,3-Bis(1-adamantyl)imidazolium chloride
-
Sodium tetrafluoroborate (NaBF₄)
-
Dichloromethane
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve 1,3-Bis(1-adamantyl)imidazolium chloride (1.0 equiv.) in dichloromethane.
-
In a separate flask, dissolve sodium tetrafluoroborate (1.2 equiv.) in deionized water.
-
Combine the two solutions in a separatory funnel and shake vigorously for 15 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with deionized water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.
Protocol 3: In-situ Generation of (IAd)Pd-PEPPSI Catalyst for Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction using an in-situ generated palladium-NHC catalyst.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
3-Chloropyridine
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/water mixture (10:1)
-
Schlenk tube
Procedure:
-
Catalyst Precursor Formation:
-
In a Schlenk tube under an inert atmosphere, combine this compound (0.02 mmol), PdCl₂ (0.02 mmol), and 3-chloropyridine (0.04 mmol).
-
Add anhydrous THF (1 mL) and KHMDS (0.04 mmol).
-
Stir the mixture at room temperature for 1 hour to form the (IAd)Pd(3-Cl-py)Cl₂ (PEPPSI-type) precatalyst.
-
-
Cross-Coupling Reaction:
-
To the flask containing the precatalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl product.
-
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Protocol 4: Heck-Mizoroki Cross-Coupling Reaction
This protocol provides a general procedure for the Heck coupling of an aryl halide with an alkene.
Materials:
-
(IAd)Pd-precatalyst (prepared as in Protocol 3 or using a pre-formed complex)
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the (IAd)Pd-precatalyst (1-2 mol%).
-
Add the aryl iodide (1.0 equiv.), the alkene (1.2 equiv.), and triethylamine (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative catalytic performance data for Suzuki-Miyaura and Heck reactions using catalysts derived from 1,3-Bis(1-adamantyl)imidazolium salts.
| Reaction | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 0.1 | >95 | >950 | |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 92 | 184 | |
| Heck Coupling | Iodobenzene | Styrene | 1.0 | 98 | 98 | |
| Heck Coupling | Bromobenzene | n-Butyl acrylate | 2.0 | 85 | 42.5 |
Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Relevance to Drug Development
The Suzuki-Miyaura and Heck cross-coupling reactions are cornerstone methodologies in modern drug discovery and development. They enable the efficient construction of complex molecular scaffolds, particularly biaryl and substituted alkene moieties, which are prevalent in a vast number of pharmaceuticals. The use of highly active and stable catalysts, such as those derived from this compound, allows for:
-
Efficient Synthesis of Compound Libraries: The broad substrate scope and high functional group tolerance of these catalysts facilitate the rapid synthesis of diverse compound libraries for high-throughput screening.
-
Late-Stage Functionalization: The robustness of the catalysts allows for the modification of complex molecules in the later stages of a synthetic route, providing access to novel drug analogues.
-
Process Optimization: The high efficiency (TONs and TOFs) of these catalysts can lead to more cost-effective and sustainable manufacturing processes for active pharmaceutical ingredients (APIs).
The logical workflow from the stable salt to its application in synthesizing molecules relevant to drug development is shown below.
References
Application Notes and Protocols for the Immobilization of Adamantyl-Modified NHC Ligands on Solid Supports
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability, which contribute to the formation of highly stable and active metal complexes.[1] For applications in industrial processes, particularly in pharmaceutical and fine chemical synthesis, the immobilization of homogeneous catalysts onto solid supports is a critical strategy. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.
The adamantyl group, a bulky and rigid hydrocarbon cage, serves as an excellent supramolecular anchor for the non-covalent immobilization of NHC-metal complexes.[2] Its strong and specific host-guest interactions with macrocyclic hosts like cucurbiturils (CBs) allow for robust anchoring of the catalytic species onto a solid support functionalized with these hosts.[2] This application note provides detailed protocols for the synthesis of an adamantyl-modified NHC ligand, its immobilization onto a cucurbituril-functionalized silica support, and its application in palladium-catalyzed cross-coupling reactions.
Key Advantages of Adamantyl-Modified NHC Ligands for Immobilization:
-
Strong Host-Guest Interactions: The adamantyl moiety forms highly stable inclusion complexes with cucurbit[n]urils, particularly cucurbit[3]uril (CB7), ensuring strong catalyst anchoring and minimizing leaching.[2]
-
Defined and Spatially Isolated Active Sites: Supramolecular immobilization allows for a precise arrangement of the catalytic centers on the support surface, potentially leading to enhanced catalytic performance.
-
Versatility of Supports: While this note focuses on cucurbituril-functionalized silica, the adamantyl group can also be utilized for immobilization on other supports like polymers and cyclodextrin-functionalized materials.[2][4]
Experimental Protocols
Protocol 1: Synthesis of an Adamantyl-Modified N-Heterocyclic Carbene (NHC) Ligand
This protocol describes the synthesis of a bidentate carboxylate- and adamantyl-modified NHC precursor, which can be further complexed with a metal of choice. The synthesis involves a multi-step procedure starting from 5,6-dimethylbenzimidazole.[2]
Materials:
-
5,6-dimethylbenzimidazole
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
p-Tolylboronic acid
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Phthalic anhydride
-
1-Adamantanemethylamine
-
Acetic acid
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 5,6-dimethyl-1H-benzimidazole-4,7-dione: This step involves the oxidation of 5,6-dimethylbenzimidazole. The detailed procedure can be adapted from reported methods.[2]
-
Synthesis of Dimethyl 5,6-dimethyl-1H-benzimidazole-4,7-dicarboxylate: The dione from the previous step is converted to its corresponding ester.[2]
-
Coupling with p-Tolylboronic Acid: The benzimidazole derivative is coupled with p-tolylboronic acid in the presence of a copper catalyst.[2]
-
Reaction with Phthalic Anhydride: The product from the previous step is reacted with phthalic anhydride.
-
Introduction of the Adamantyl Group: The resulting compound is refluxed with 1-adamantanemethylamine in acetic acid to yield the final adamantyl-modified NHC precursor.[2]
Characterization: The synthesized ligand should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure.[2]
Protocol 2: Preparation of Cucurbit[3]uril-Functionalized Silica Gel (CB7-Silica)
This protocol outlines a general method for the covalent attachment of a cucurbituril derivative to a silica gel support.[5]
Materials:
-
Silica gel (for column chromatography)
-
A silane with a terminal functional group (e.g., 3-aminopropyl)triethoxysilane or (3-glycidyloxypropyl)trimethoxysilane)
-
A cucurbituril derivative with a reactive functional group (e.g., a carboxylic acid, amine, or allyl group)[6]
-
Anhydrous toluene
-
Appropriate coupling reagents (e.g., carbodiimides for amide bond formation)
Procedure:
-
Activation of Silica Gel: The silica gel is activated by heating under vacuum to remove adsorbed water.
-
Silanization of Silica Gel: The activated silica gel is refluxed with the chosen organosilane in anhydrous toluene to introduce reactive functional groups on the surface.[5]
-
Covalent Bonding of Cucurbituril: The functionalized silica gel is then reacted with the cucurbituril derivative. The choice of solvent and coupling agent will depend on the nature of the reactive functional groups on both the silica and the cucurbituril.[5]
-
Washing and Drying: The resulting CB7-functionalized silica gel is thoroughly washed with appropriate solvents to remove any unreacted species and then dried under vacuum.
Protocol 3: Supramolecular Immobilization of Adamantyl-NHC-Palladium Complex
This protocol describes the immobilization of a pre-formed adamantyl-NHC-palladium complex onto the CB7-functionalized silica support.
Materials:
-
Adamantyl-modified NHC ligand (from Protocol 1)
-
Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
CB7-functionalized silica gel (from Protocol 2)
-
An appropriate solvent (e.g., water, or an organic solvent in which the complex is soluble)
Procedure:
-
Synthesis of the Adamantyl-NHC-Palladium Complex: The adamantyl-modified NHC ligand is complexed with a suitable palladium precursor following established methods for the synthesis of Pd-NHC complexes.[7]
-
Immobilization: The CB7-functionalized silica gel is suspended in a solution of the adamantyl-NHC-palladium complex.
-
Incubation: The suspension is stirred or gently agitated for a sufficient period to allow for the formation of the host-guest inclusion complex between the adamantyl group of the ligand and the cavity of the immobilized CB7.
-
Washing: The solid support with the immobilized catalyst is then filtered and washed thoroughly with fresh solvent to remove any non-immobilized complex.
-
Drying: The final supported catalyst is dried under vacuum.
Quantification of Ligand Loading: The amount of immobilized palladium complex can be determined by digesting a known amount of the supported catalyst in acid and analyzing the palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8]
Protocol 4: Application in Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of the immobilized adamantyl-NHC-palladium catalyst in a representative Suzuki-Miyaura cross-coupling reaction.[9]
Materials:
-
Immobilized adamantyl-NHC-palladium catalyst (from Protocol 3)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., water, ethanol/water mixture, or an organic solvent like toluene or dioxane)
-
Standard reaction glassware and work-up materials
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, arylboronic acid, base, and the immobilized catalyst.
-
Addition of Solvent: Add the chosen solvent to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature for the required time. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Catalyst Recovery: After the reaction is complete, the solid-supported catalyst can be easily separated by filtration.
-
Product Isolation: The filtrate containing the product is then subjected to a standard work-up procedure, which may include extraction and purification by column chromatography.
-
Catalyst Recycling: The recovered catalyst can be washed with appropriate solvents, dried, and reused in subsequent reaction cycles.
Protocol 5: Catalyst Leaching Test
To confirm the stability of the immobilized catalyst and quantify any metal leaching into the reaction solution, a hot filtration test can be performed.
Procedure:
-
Run the Catalytic Reaction: Set up the catalytic reaction as described in Protocol 4.
-
Hot Filtration: At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.
-
Continue the Reaction: Allow the filtrate to continue stirring under the same reaction conditions.
-
Monitor the Reaction: Monitor the progress of the reaction in the filtrate. If no further conversion is observed, it indicates that the catalytically active species are not leached from the support.
-
Quantitative Analysis: For a more quantitative assessment, the palladium content in the filtrate can be determined using ICP-MS.[10]
Data Presentation
The performance of the immobilized catalyst should be systematically evaluated and the data presented in a clear and organized manner.
Table 1: Performance of Immobilized Adamantyl-NHC-Palladium Catalyst in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON¹ | TOF (h⁻¹)¹ |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
¹Turnover Number (TON) and Turnover Frequency (TOF) should be calculated based on the quantified palladium loading on the support.
Table 2: Recyclability of the Immobilized Catalyst
| Cycle | Yield (%) | Palladium Leaching (ppm)² |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 |
²Determined by ICP-MS analysis of the reaction filtrate.
Visualizations
Figure 1: Experimental workflow for the synthesis, immobilization, and application of adamantyl-modified NHC catalysts.
Figure 2: Logical relationship of immobilization, catalysis, and recycling of adamantyl-NHC catalysts.
References
- 1. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-heterocyclic carbene-stabilized metal nanoparticles within porous organic cages for catalytic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060207938A1 - Silica gel bonded with cucurbituril - Google Patents [patents.google.com]
- 6. is.muni.cz [is.muni.cz]
- 7. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cross-Coupling Reactions with Adamantyl NHC Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of adamantyl-substituted N-heterocyclic carbene (NHC) palladium catalysts in various cross-coupling reactions. The unique steric bulk of the adamantyl group imparts high stability and catalytic activity, making these catalysts particularly effective for challenging coupling reactions that are crucial in pharmaceutical and materials science research.
Introduction to Adamantyl NHC Ligands in Cross-Coupling Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic catalysis, often outperforming traditional phosphine ligands in terms of thermal stability and catalytic efficiency. The adamantyl moiety, a bulky, rigid, and three-dimensional hydrocarbon cage, when attached to the nitrogen atoms of the NHC ring, creates a unique steric environment around the metal center. This steric hindrance is crucial for promoting challenging oxidative addition and reductive elimination steps in the catalytic cycle of cross-coupling reactions.
The most common adamantyl-containing NHC ligand is 1,3-bis(1-adamantyl)imidazol-2-ylidene (IAd). The bulky nature of the adamantyl groups enhances the stability of the palladium catalyst, preventing catalyst decomposition at high temperatures and allowing for lower catalyst loadings. This leads to higher turnover numbers (TON) and turnover frequencies (TOF), which are critical for efficient and cost-effective chemical synthesis.
Catalyst Preparation and Handling
Adamantyl-NHC palladium catalysts are typically prepared from their corresponding imidazolium salt precursors. The most common precursor is 1,3-bis(1-adamantyl)imidazolium chloride. The NHC can be generated in situ by deprotonation with a strong base, or a pre-formed, well-defined palladium(II)-NHC precatalyst can be used. These precatalysts are often air- and moisture-stable, allowing for easier handling and setup of reactions.
Protocol 2.1: Synthesis of 1,3-bis(1-adamantyl)imidazolium chloride
This protocol describes the synthesis of the imidazolium salt precursor for the IAd ligand.
Materials:
-
1-Adamantylamine
-
Glyoxal (40% in water)
-
Formaldehyde (37% in water)
-
Hydrochloric acid (concentrated)
-
Ammonium chloride
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1-adamantylamine in ethanol.
-
Add glyoxal and formaldehyde to the solution and stir at room temperature.
-
Slowly add concentrated hydrochloric acid and ammonium chloride.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then washed with diethyl ether to yield 1,3-bis(1-adamantyl)imidazolium chloride as a white solid.
Experimental Workflows and Reaction Mechanisms
The general workflow for a cross-coupling reaction using an adamantyl-NHC palladium catalyst involves the careful setup of an inert atmosphere reaction, followed by the addition of reagents and heating. The underlying mechanism for these reactions follows a general catalytic cycle.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Application and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters. Adamantyl-NHC palladium catalysts have shown high activity in these reactions, particularly with challenging, sterically hindered substrates.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
[Pd(IAd)(allyl)Cl] or similar precatalyst (0.01 - 1 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
Add the [Pd(IAd)(allyl)Cl] precatalyst.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-120 °C) for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Adamantyl-NHC Catalysts
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Naphthylboronic acid | 0.2 | K₂CO₃ | THF/H₂O | 80 | 16 | 98 |
| 4 | 4-Chloroanisole | 3-Furylboronic acid | 1.0 | K₃PO₄ | Toluene | 100 | 24 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. The steric bulk of adamantyl-NHC ligands facilitates the reductive elimination of the C-N bond, leading to high yields.[1][2]
Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Strong, non-nucleophilic base (e.g., NaOtBu, KHMDS) (1.4 mmol)
-
[Pd(IAd)(cinnamyl)Cl] or similar precatalyst (0.1 - 2 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl halide, base, and [Pd(IAd)(cinnamyl)Cl] precatalyst.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Data for Buchwald-Hartwig Amination with Adamantyl-NHC Catalysts
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.0 | NaOtBu | Toluene | 100 | 16 | 97 |
| 2 | 2-Bromotoluene | Aniline | 1.5 | KHMDS | Dioxane | 100 | 24 | 85 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | 2.0 | NaOtBu | Toluene | 110 | 12 | 91 |
| 4 | 3-Bromopyridine | Di-n-butylamine | 0.5 | NaOtBu | Dioxane | 90 | 18 | 94 |
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. Adamantyl-NHC palladium catalysts can provide high stability and activity in this transformation.[3][4]
Protocol 4.3.1: General Procedure for Heck-Mizoroki Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 mmol)
-
[Pd(IAd)₂(OAc)₂] or similar precatalyst (0.5 - 2 mol%)
-
Polar aprotic solvent (e.g., DMF, DMAc, NMP) (5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, base, and palladium precatalyst.
-
Add the solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (typically 100-140 °C).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Data for Heck-Mizoroki Reaction with Adamantyl-NHC Catalysts
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 1.0 | Et₃N | DMF | 120 | 24 | 90 |
| 2 | Iodobenzene | n-Butyl acrylate | 0.5 | K₂CO₃ | DMAc | 110 | 16 | 96 |
| 3 | 3-Bromopyridine | 1-Octene | 2.0 | Et₃N | NMP | 140 | 36 | 78 |
| 4 | 4-Chlorobenzonitrile | Methyl methacrylate | 1.5 | K₂CO₃ | DMF | 130 | 20 | 85 |
Troubleshooting and Optimization
-
Low Yields: Increase catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The choice of base can also be critical and may require screening.
-
Catalyst Decomposition: Indicated by the formation of palladium black. This may be due to insufficient ligand stabilization. Using a pre-formed, well-defined precatalyst can mitigate this issue.
-
Side Reactions: Homocoupling of the boronic acid in Suzuki reactions can occur. Using a slight excess of the boronic acid and optimizing the base and solvent can minimize this. In Heck reactions, isomerization of the double bond in the product can be an issue.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Many of the bases used (e.g., NaOtBu, KHMDS) are corrosive and pyrophoric. Handle under an inert atmosphere.
-
Solvents used are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of nano magnetic supported NHC-palladium and investigation of its applications as a catalyst in the Mizoroki-Heck cross-coupling reaction in H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with Adamantyl NHC Catalysts
Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions using adamantyl N-heterocyclic carbene (NHC) palladium catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in a consistently low yield or no reaction, even with an adamantyl NHC catalyst?
Answer: Low yields can stem from several factors. Adamantyl NHC ligands are designed to be bulky and electron-rich, which promotes the crucial oxidative addition step, especially with challenging substrates like aryl chlorides, and facilitates the final reductive elimination.[1] However, other reaction parameters must also be optimized.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, [Pd(NHC)Cl₂(aniline)]), it must be efficiently reduced in situ.[2][3] Some Pd(0) sources, like Pd₂(dba)₃, can degrade over time into inactive palladium black.[2]
-
Solution: Use a fresh, high-quality palladium source. Consider using well-defined, air- and moisture-stable Pd(II)-NHC precatalysts that are designed for clean and efficient activation to the active Pd(0) species.[2][3] To test your catalyst's activity, run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[2]
-
-
Poor Reagent Quality: The stability of the boronic acid is a very common reason for low yields.[1] Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines).[2]
-
Solution: Check the purity of your boronic acid by NMR. To enhance stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[2] Ensure your aryl halide is pure and your base is anhydrous.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and interdependent.
-
Solution: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents.[4] For sterically hindered substrates, stronger bases like potassium tert-butoxide (KOtBu) in anhydrous solvents like dioxane or THF can be effective.[5] Ensure your solvent is thoroughly degassed to prevent catalyst oxidation and homocoupling side reactions.[6]
-
Question 2: I'm observing significant amounts of side products, such as homocoupling of my boronic acid or protodeboronation. How can I minimize these?
Answer: The formation of side products is a common challenge in Suzuki reactions.
-
Homocoupling: This side reaction, forming a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[1][6]
-
Solution: Rigorously degas your reaction mixture. This can be done by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[6] Using a well-defined Pd(0) precatalyst or ensuring the efficient in situ reduction of a Pd(II) source can also minimize homocoupling.[2]
-
-
Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water, high temperatures, and certain bases.[6]
-
Solution: Use a more stable boron reagent, such as a boronic pinacol ester (Bpin), which is significantly more robust.[1] Ensure your base and solvent are anhydrous, especially if using a water-sensitive boronic acid. If aqueous conditions are necessary, a two-phase system (e.g., toluene/water) with a phase-transfer catalyst can sometimes be beneficial.
-
Question 3: My aryl chloride substrate is unreactive. How can adamantyl NHC catalysts help, and what specific conditions should I try?
Answer: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond. Adamantyl NHC ligands are particularly well-suited for these challenging substrates because their strong σ-donating character and steric bulk facilitate the difficult oxidative addition step.[7]
-
Solution:
-
Catalyst Choice: Employ a palladium catalyst with a bulky and electron-rich adamantyl-substituted NHC ligand. Pre-formed, well-defined precatalysts like [(IPr)PdCl₂(aniline)] can be highly effective.[3]
-
Reaction Conditions: For unreactive aryl chlorides, more forcing conditions may be necessary. This includes higher reaction temperatures (e.g., 80-110 °C) and the use of a strong, non-aqueous base like potassium tert-butoxide or sodium tert-butoxide in an anhydrous solvent like dioxane, THF, or toluene.[8][9]
-
Catalyst Loading: While aiming for low catalyst loading is ideal, for particularly challenging aryl chlorides, you may need to increase the loading to 1-2 mol%.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precatalyst to use with an adamantyl NHC ligand? A1: While Pd(OAc)₂ and Pd₂(dba)₃ can be used to generate the active catalyst in situ, for reproducibility and to minimize side reactions, modern, well-defined Pd(II)-NHC precatalysts are recommended.[2] These are often air- and moisture-stable, ensuring a consistent 1:1 Pd-to-ligand ratio and leading to more reliable results.[3] Examples include complexes of the type [(NHC)Pd(allyl)Cl] or [(NHC)PdCl₂(amine)].[3]
Q2: How do I choose the right base and solvent for my reaction? A2: The base activates the boronic acid for transmetalation.[4] The choice is highly dependent on the substrates and the stability of the boronic acid.
-
For robust substrates, inorganic bases like K₂CO₃ or K₃PO₄ in aqueous solvent mixtures (e.g., dioxane/water, ethanol/water) often work well.[10][11]
-
For sensitive boronic acids prone to protodeboronation, anhydrous conditions with a strong base like KOtBu or CsF in a solvent like dioxane or THF are often superior.[8]
Q3: Can I run my Suzuki reaction open to the air when using a robust adamantyl NHC-Pd catalyst? A3: While many modern NHC-Pd precatalysts are air- and moisture-stable for handling, the catalytic cycle itself can be sensitive to oxygen.[3][12] Oxygen can lead to the oxidation of the Pd(0) active species and promote homocoupling of the boronic acid.[6] For best results and reproducibility, it is always recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Reaction with an Aryl Chloride
| Entry | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | IPr (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 75 |
| 2 | Pd₂(dba)₃ (1) | IPr (2) | KOtBu (2) | Dioxane | 80 | 12 | 88 |
| 3 | [(IPr)PdCl₂(aniline)] (1) | - | NaOH (2) | EtOH | RT | 4 | >98[3] |
| 4 | POPd-Ad (0.5) | - | CsF (3) | Dioxane | 100 | 0.5 | 95[8] |
Substrates for entries 1-2 are generic examples for aryl chlorides. Entry 3: 4-chloroanisole and 4-methylphenylboronic acid. Entry 4: Phenyl chloride and 4-tolylboronic acid. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, POPd-Ad = Di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalyst.
Table 2: Effect of Base and Solvent on Yield with Sterically Hindered Substrates
| Entry | Substrates | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | 2-chloro-6-methylpyridine + Phenylboronic acid | Pd(OAc)₂/IPr (2) | K₂CO₃ (2) | Dioxane/H₂O | 65 |
| 2 | 2-chloro-6-methylpyridine + Phenylboronic acid | Pd(OAc)₂/IPr (2) | K₃PO₄ (2) | Dioxane | 85 |
| 3 | 2-chloro-6-methylpyridine + Phenylboronic acid | Pd(OAc)₂/IPr (2) | KOtBu (2) | Dioxane | 92 |
| 4 | 1-bromo-2,6-dimethylbenzene + Phenylboronic acid | (IPr*-H)₂Pd₂Cl₆ (1) | KOH (2) | Toluene | 84 |
IPr = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene*
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides using a Pd(II)-NHC Precatalyst
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and place it under a positive pressure of argon or nitrogen. Subject the vial to three evacuation/backfilling cycles to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under the inert atmosphere, add the adamantyl NHC-Pd precatalyst (typically 0.5-2.0 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. orgchemres.org [orgchemres.org]
common side reactions with 1,3-Bis(1-adamantyl)imidazolium-derived catalysts
Welcome to the technical support center for 1,3-Bis(1-adamantyl)imidazolium-derived catalysts, commonly known as IAd catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 1,3-Bis(1-adamantyl)imidazolium-derived catalysts?
A1: The primary advantage of these N-heterocyclic carbene (NHC) catalysts lies in their exceptional thermal stability and steric bulk. The two adamantyl groups provide a sterically hindered environment around the metal center, which can prevent catalyst decomposition pathways like dimerization and promote challenging reductive elimination steps. This often leads to higher catalyst turnover numbers and improved reaction yields, particularly in cross-coupling reactions.
Q2: How do I handle and store the 1,3-Bis(1-adamantyl)imidazolium salt (precatalyst)?
A2: The imidazolium salt itself is generally an air-stable, white crystalline solid. However, it can be hygroscopic. It is recommended to store the salt in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent moisture absorption.
Q3: How is the active NHC catalyst generated from the imidazolium salt?
A3: The active N-heterocyclic carbene is typically generated in situ by deprotonation of the imidazolium salt using a suitable base. Common bases for this purpose include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or strong organometallic bases. The choice of base can be critical and depends on the specific reaction conditions and substrate tolerance.
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: While generally robust, the free carbene can be sensitive to strong acids and oxidants. A notable side reaction has been observed with pseudo-acids like esters, leading to an unusual C-H bond activation.[1] Therefore, acidic conditions or substrates with highly acidic protons should be used with caution. The choice of solvent is typically dictated by the specific catalytic reaction (e.g., toluene, dioxane, THF for cross-coupling).
Troubleshooting Guides
This section addresses specific issues that may arise during catalytic reactions using 1,3-Bis(1-adamantyl)imidazolium-derived catalysts.
Issue 1: Low or No Catalytic Activity
Your reaction shows low conversion or fails to proceed to completion.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Catalyst Activation | Ensure the base used is strong enough and sufficiently soluble to deprotonate the imidazolium salt. Consider switching to a stronger base (e.g., from K₂CO₃ to KOtBu) or using a co-solvent to improve base solubility. |
| Steric Hindrance | The bulky adamantyl groups on the ligand, combined with sterically demanding substrates, may prevent efficient coordination and reaction. If you suspect steric clash, consider running the reaction at a higher temperature to overcome the activation barrier. In some cases, a less sterically hindered NHC ligand might be necessary. A Grubbs-type complex with a mixed N-adamantyl, N'-mesityl NHC ligand showed poor activity in olefin metathesis, likely due to excessive steric hindrance.[2] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry. Impurities such as water, oxygen, or sulfur-containing compounds can poison the palladium catalyst. Degas all solvents and handle reagents under an inert atmosphere. |
| Incorrect Ligand-to-Metal Ratio | For reactions where the catalyst is formed in situ, the ratio of the imidazolium salt to the palladium precursor is crucial. An incorrect ratio can lead to the formation of inactive species. Typically, a ligand-to-metal ratio of 1:1 to 2:1 is used. |
Issue 2: Formation of Unwanted Byproducts in Cross-Coupling Reactions
You observe significant amounts of side products alongside your desired coupled product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki Coupling) | Dimerization of the boronic acid starting material. | This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Protodeboronation (Suzuki Coupling) | Loss of the boronic acid group and formation of the corresponding arene/alkene. | This can occur with unstable boronic acids, especially at elevated temperatures. Using a precatalyst that rapidly generates the active Pd(0) species can allow the reaction to proceed at lower temperatures, minimizing decomposition.[3] |
| β-Hydride Elimination | Leads to the formation of alkene byproducts and reduction of the organic halide. | The bulky IAd ligand is generally good at suppressing β-hydride elimination. However, if observed, try using a non-polar solvent and a bulkier base. |
| Reductive Dehalogenation | The aryl halide is reduced to the corresponding arene. | This can be caused by impurities or side reactions with the base or solvent. Ensure anhydrous conditions and consider a different base/solvent combination. |
Issue 3: Catalyst Decomposition
The reaction starts but then stalls, suggesting the catalyst is deactivating over time.
Catalyst Decomposition Pathways:
Caption: Common decomposition pathways for NHC-Pd catalysts.
Troubleshooting Catalyst Decomposition:
-
Base-Mediated Decomposition: Strong oxygen-containing bases (e.g., hydroxides, alkoxides) can react with Pd(II)-NHC complexes, leading to the formation of "ligandless" Pd(0) and an oxo-substituted imidazole. While this can sometimes generate a highly active species, it can also be a deactivation pathway. If decomposition is suspected, consider using a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.
-
Reductive Elimination: This is a common deactivation pathway for many NHC-Pd complexes, where the NHC ligand is eliminated as an imidazolium salt. The bulky adamantyl groups of the IAd ligand are designed to sterically hinder this process, making it less common than with smaller NHC ligands.
-
Ligand Dissociation: While the IAd-Pd bond is strong, dissociation can occur, leading to inactive palladium species. If the reaction is run at very high temperatures for extended periods, this may become a factor.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
Workflow:
References
Technical Support Center: Troubleshooting Catalyst Deactivation with Bulky NHC Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using catalysts bearing bulky N-heterocyclic carbene (NHC) ligands.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish or has stalled completely. What are the first things I should check?
A1: When a reaction fails to proceed as expected, it is crucial to systematically investigate potential causes, starting with the most common and easily verifiable factors. Catalyst deactivation is a frequent culprit, but other experimental parameters can also be responsible.
Initial Checks:
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Inert Atmosphere: The active form of many catalysts, particularly Pd(0) and Ni(0), is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed and is maintained under a strict inert atmosphere (argon or nitrogen).[2]
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Reagent Purity and Dryness: Water and other impurities can act as catalyst poisons.[1] Use freshly distilled or anhydrous solvents and ensure all reagents are of high purity and free from moisture.
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Catalyst Integrity: Verify the integrity of your precatalyst. If it is old or has been handled improperly, it may have already decomposed. Consider using a fresh batch or a more robust, commercially available precatalyst.
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Temperature Control: Ensure the reaction is being conducted at the correct temperature. Some catalytic cycles have steps with significant activation barriers that require precise thermal control.
If these initial checks do not resolve the issue, a more in-depth investigation into catalyst deactivation is warranted. The following workflow provides a logical path for troubleshooting.
Visualization 1: Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing a failed or underperforming catalytic reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: How do I know if the steric bulk of my NHC ligand is helping or hurting my reaction?
A2: The steric properties of an NHC ligand are a double-edged sword. Increased bulk can stabilize the metal center, prevent the formation of inactive dimers, and promote the crucial reductive elimination step.[3][4] However, excessive steric hindrance can also block substrate access to the metal center, slowing down or inhibiting key steps like oxidative addition.[5]
Signs the Ligand May Be Too Bulky:
-
The reaction works well with smaller substrates but fails with larger, more sterically demanding ones.
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Computational studies or literature precedents suggest that the transition state for oxidative addition is highly congested.
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Switching to a slightly less bulky NHC ligand (e.g., from IPr* to IPr) improves the reaction rate or yield.
Signs the Ligand May Not Be Bulky Enough:
-
Rapid catalyst decomposition is observed (e.g., formation of palladium black).[2]
-
The reaction suffers from side reactions that are known to be suppressed by steric bulk, such as β-hydride elimination.
-
Increasing the steric bulk of the ligand leads to higher selectivity or activity.[3][6]
A key metric for quantifying steric hindrance is the percent buried volume (%Vbur) , which represents the percentage of the space around the metal center occupied by the ligand. Comparing %Vbur values can guide ligand selection.
Data Presentation 1: Comparison of Common Bulky NHC Ligands
The table below summarizes the steric properties of several widely used bulky NHC ligands. Higher %Vbur values indicate greater steric hindrance.
| Ligand Name | Common Abbreviation | %Vbur (on Pd) | General Remarks |
| IMes | Mesityl | 36.6% | A foundational bulky NHC ligand, effective in many cross-coupling reactions. |
| SIMes | Saturated Mesityl | 36.0% | Saturated backbone offers slightly different electronic properties and stability compared to IMes. |
| IPr | Isopropylphenyl | 44.5% | Significantly bulkier than IMes; highly effective for challenging couplings.[7] |
| SIPr | Saturated IPr | 44.2% | Saturated analogue of IPr, often used to tune stability and reactivity.[5] |
| IPr* | Di(diphenylmethyl) | 56.1% | An "exceedingly bulky" ligand used to stabilize metal centers and promote difficult reactions.[7][8] |
| ItOct | tert-Octyl | 47.9% | A very bulky N-alkyl NHC designed for high stability and performance, outperforming ItBu in some cases.[9] |
Note: %Vbur values are approximate and can vary based on the metal center and calculation method.[10]
Q3: My reaction works, but the catalyst dies quickly. What are common deactivation pathways?
A3: Rapid catalyst deactivation, even with initially high activity, points to specific off-cycle pathways that remove the active catalyst from the reaction. For bulky NHC-ligated systems, several mechanisms are common.
Common Deactivation Pathways:
-
Ligand-Promoted Dimerization: An intermediate in the catalytic cycle may be unstable and dimerize into a catalytically inactive species. This has been observed in nickel-catalyzed couplings where a Ni(II) aryl intermediate forms a stable, bridged dimer.[11]
-
Substrate or Product Inhibition: A starting material or product, especially one containing coordinating heteroatoms (like quinoline or unprotected N-H groups), can bind too strongly to the metal center, forming a stable off-cycle complex and halting catalysis.[1][2]
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Reductive Deactivation by Bases: In the presence of strong oxygen-containing bases (e.g., t-BuOK, KOH), the NHC ligand itself can act as an intramolecular reductant for the metal center (e.g., Pd(II) to Pd(0)). This "O-NHC coupling" process destroys the ligand to form an azolone, generating "NHC-free" metal species that may be less stable or active.[12][13]
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Thermal Degradation: At elevated temperatures, the catalyst complex may undergo thermal degradation, or the bulky ligands may dissociate, leading to the formation of inactive metal aggregates.[14]
Visualization 2: Catalytic Cycle with Deactivation Pathways
This diagram illustrates a generic cross-coupling cycle and highlights points where deactivation can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. digital.csic.es [digital.csic.es]
- 6. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Optimizing Adamantyl NHC-Pd Complexes in Cross-Coupling Reactions
Welcome to the technical support center for adamantyl N-heterocyclic carbene (NHC) palladium complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during cross-coupling reactions using adamantyl NHC-Pd catalysts.
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction shows low to no conversion. What are the primary causes?
Answer: Low or no yield can stem from several factors. A systematic check of your reagents and reaction setup is the first step.
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Catalyst Activation Issues: Adamantyl NHC-Pd(II) precatalysts require reduction to the active Pd(0) species to enter the catalytic cycle.[1] If this activation is inefficient, the reaction will not proceed.
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Solution: Ensure your reaction conditions promote the formation of the active catalyst. This is often facilitated by the base and solvent system. In some cases, a pre-activation step may be necessary.
-
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Reagent Quality: The purity of your starting materials is crucial.
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Aryl Halide/Pseudohalide: Ensure it is free from impurities that could poison the catalyst.
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Boronic Acid/Ester (for Suzuki-Miyaura): Boronic acids can degrade upon storage. Use freshly opened or properly stored reagents. Instability of boronates is a common reason for low yields.[2]
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Amine (for Buchwald-Hartwig): The purity of the amine is critical.
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Base: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for base-sensitive substrates.[3] Ensure the base is anhydrous, as water can interfere with the reaction.
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Solvent: Solvents must be anhydrous and thoroughly degassed. Oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[4] Common solvents include THF, dioxane, and toluene.
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with challenging substrates. However, excessively high temperatures can lead to catalyst decomposition.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents have poor solubility.
-
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I minimize these?
Answer: Side product formation is often linked to catalyst deactivation or suboptimal reaction conditions.
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Homocoupling (Suzuki-Miyaura): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Solution: Thoroughly degas your reaction mixture to remove all traces of oxygen. Using a well-defined Pd(II) precatalyst that efficiently converts to the active Pd(0) species can also help.
-
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene.
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Solution: This side reaction can be favored when the catalytic cycle is slow. Using bulky, electron-rich ligands like adamantyl NHCs can often favor the desired cross-coupling pathway.[4] Additionally, ensure your solvent is not acting as a hydride source.
-
Question: My reaction with a sterically hindered substrate is very slow or gives a low yield. Is the bulky adamantyl group on the NHC ligand a problem?
Answer: While the bulky adamantyl group is often beneficial for promoting reductive elimination and stabilizing the catalyst, it can also introduce steric hindrance that affects the substrate scope.[5][6]
-
Problem: The combination of a bulky adamantyl NHC ligand and a sterically demanding substrate can hinder the oxidative addition step or the approach of the coupling partners to the metal center.
-
Solutions:
-
Increase Reaction Temperature: This can provide the necessary energy to overcome steric barriers.
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Prolong Reaction Time: Some reactions with sterically hindered substrates simply require more time to reach completion.
-
Optimize Catalyst Loading: A slight increase in catalyst loading may be beneficial, but excessive amounts can sometimes lead to side reactions.
-
Consider a Different Ligand: If the adamantyl-substituted NHC is not effective, a less sterically demanding NHC ligand might be necessary for that specific substrate combination.
-
Question: I'm observing catalyst decomposition (e.g., formation of palladium black). What causes this and how can I prevent it?
Answer: Palladium black formation indicates the aggregation of Pd(0) species, which leads to catalyst deactivation.[7]
-
Causes:
-
High Temperatures: Can accelerate decomposition pathways.
-
Inefficient Ligand Stabilization: The NHC ligand may not be effectively stabilizing the Pd(0) intermediate.
-
Incompatible Solvents: Protic solvents like ethanol can sometimes promote catalyst decomposition.[1]
-
-
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at the lowest effective temperature.
-
Ensure Proper Ligand-to-Metal Ratio: Using well-defined precatalysts typically ensures the optimal 1:1 ratio.[3]
-
Solvent Choice: Use anhydrous, aprotic solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using adamantyl NHC-Pd complexes over other catalysts? A1: Adamantyl NHC-Pd complexes offer several advantages, including high thermal stability, resistance to air and moisture, and the ability to promote challenging cross-coupling reactions, particularly with sterically hindered substrates.[8][9] The bulky adamantyl group can facilitate the reductive elimination step of the catalytic cycle, often leading to higher turnover numbers.[2]
Q2: How do I choose the right base for my reaction? A2: The choice of base is critical and substrate-dependent.
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Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): Often used for less reactive aryl chlorides and sterically hindered substrates. However, they are not suitable for substrates with base-sensitive functional groups.[3]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): Offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[10]
Q3: What is the optimal solvent for reactions with adamantyl NHC-Pd complexes? A3: Aprotic solvents are generally preferred.
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Ethers: Dioxane and tetrahydrofuran (THF) are commonly used.
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Aromatic Hydrocarbons: Toluene is another frequent choice.
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Polar Aprotic Solvents: In some cases, solvents like DMF may be used, but care must be taken as they can sometimes coordinate to the metal center. The solvent should be chosen based on the solubility of all reaction components. All solvents must be anhydrous and degassed.[4]
Q4: How should I handle and store adamantyl NHC-Pd precatalysts? A4: Most adamantyl NHC-Pd precatalysts are air- and moisture-stable solids that can be handled on the benchtop for weighing.[3] For long-term storage, it is recommended to keep them in a desiccator or under an inert atmosphere to maintain their integrity.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Reaction Conditions: 4-bromotoluene (0.5 mmol), phenylboronic acid (0.6 mmol), base (1.2 mmol), catalyst (0.2 mol %), solvent (5 mL), 60 °C, in air.[10]
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | H₂O | K₃PO₄·3H₂O | 18 | 11 |
| 2 | MeOH/H₂O (5:1) | K₃PO₄·3H₂O | 18 | 98 |
| 3 | Dioxane | K₃PO₄·3H₂O | 18 | 65 |
| 4 | Toluene | K₃PO₄·3H₂O | 18 | 42 |
| 5 | DMF | K₃PO₄·3H₂O | 18 | 78 |
| 6 | MeOH/H₂O (5:1) | K₂CO₃ | 18 | 85 |
| 7 | MeOH/H₂O (5:1) | Cs₂CO₃ | 18 | 91 |
Table 2: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine: Solvent and Base Optimization
Reaction Conditions: 4-chloroanisole (1.0 mmol), morpholine (1.2 mmol), base (1.2 mmol), catalyst (1 mol %), 80 °C.[1]
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | THF | KOtBu | 4 | 85 |
| 2 | 2-MeTHF | KOtBu | 4 | 91 |
| 3 | Dioxane | KOtBu | 4 | 78 |
| 4 | Toluene | KOtBu | 4 | 75 |
| 5 | 2-MeTHF | NaOtBu | 4 | 90 |
| 6 | 2-MeTHF | K₃PO₄ | 24 | <5 |
| 7 | Ethanol | KOtBu | 3 | <5 (Decomposition) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the adamantyl NHC-Pd precatalyst (0.5-2.0 mol %).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF/water, toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl chloride (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the adamantyl NHC-Pd precatalyst (1.0-2.0 mol %) to an oven-dried vial with a stir bar.
-
Inert Atmosphere: Seal the vial and remove from the glovebox, or ensure a continuous positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Activation of the precatalyst leading into the catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 1-adamantylamine and glyoxal, residual solvents from the synthesis, and colored byproducts formed during the reaction. Halide ions from precursor salts may also be present if the synthesis involves an anion exchange step.
Q2: My final product has a yellow or brownish tint. How can I decolorize it?
A2: A common method for removing colored impurities from ionic liquids and their solid salts is treatment with activated charcoal.[1] The crude product can be dissolved in a suitable solvent, stirred with activated charcoal, and then filtered to remove the charcoal and the adsorbed impurities.
Q3: How can I confirm the purity of my this compound?
A3: The purity of the compound can be assessed using various analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to identify the characteristic peaks of the desired product and to detect any residual impurities.[2][3] The melting point of the solid can also be a good indicator of purity; a sharp melting point close to the literature value (277-282 °C) suggests a high degree of purity.[4]
Q4: What is a suitable solvent for washing the crude product?
A4: Due to the ionic nature of the product, washing with a relatively nonpolar organic solvent can effectively remove non-ionic impurities. Solvents like diethyl ether or ethyl acetate are often used for washing crude ionic liquids and their salts.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Product loss during washing | - Use a minimal amount of washing solvent. - Cool the washing solvent before use. | The product may have some slight solubility in the washing solvent, which is exacerbated by using large volumes or washing at room temperature. |
| Incomplete precipitation/crystallization | - If recrystallizing, ensure the solution is sufficiently concentrated and cooled slowly. - Consider adding an anti-solvent to induce precipitation. | Slow cooling promotes the formation of larger, purer crystals. An anti-solvent in which the product is insoluble can help to maximize the yield. |
| Product decomposition | - Avoid excessive heating during solvent removal or drying. - Monitor the reaction and purification steps for any signs of degradation (e.g., color change). | Although imidazolium salts are generally stable, prolonged exposure to high temperatures can lead to decomposition. |
Issue 2: Presence of Impurities in the Final Product (Confirmed by NMR)
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective washing | - Increase the number of washes with a suitable nonpolar solvent (e.g., diethyl ether). - Vigorously stir the suspension during washing. | Multiple washes are more effective than a single large-volume wash for removing soluble impurities. Good mixing ensures that all surfaces of the solid product are exposed to the fresh solvent. |
| Co-precipitation of impurities | - Perform a recrystallization from a suitable solvent system. | Recrystallization is a powerful purification technique that can remove impurities that are trapped within the crystal lattice of the product. |
| Residual starting materials | - Optimize the stoichiometry of the reactants in the synthesis. - Ensure the reaction goes to completion by monitoring with techniques like TLC or NMR. | Using a slight excess of a volatile reactant or ensuring complete reaction can minimize the presence of unreacted starting materials in the crude product. |
Issue 3: Product is a Sticky Solid or Oil Instead of a Crystalline Solid
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of residual solvent | - Dry the product under high vacuum for an extended period. - Gently heat the product under vacuum to facilitate solvent removal, being careful not to cause decomposition. | Residual solvent can act as a plasticizer, preventing the product from solidifying. |
| Hygroscopic nature of the product | - Handle and store the product under an inert and dry atmosphere (e.g., in a glovebox or desiccator). | Ionic compounds can be hygroscopic, and absorbed water can lower the melting point and lead to an oily appearance. |
| Presence of impurities | - Purify the product using the methods described in Issue 2. | Impurities can disrupt the crystal lattice and lower the melting point of the compound. |
Experimental Protocols
Protocol 1: Purification by Washing
-
Suspend the crude product: Place the crude this compound in a flask. Add a sufficient amount of a nonpolar solvent, such as diethyl ether, to form a slurry.
-
Stir: Stir the slurry vigorously at room temperature for 15-30 minutes.
-
Filter: Collect the solid product by vacuum filtration.
-
Wash: Wash the filter cake with a small amount of fresh, cold diethyl ether.
-
Repeat: Repeat the washing process 2-3 times.
-
Dry: Dry the purified solid under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., a mixture of a polar solvent like ethanol or acetonitrile and a less polar co-solvent).
-
Hot filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolate crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under high vacuum.
Protocol 3: Decolorization with Activated Charcoal
-
Dissolve the product: Dissolve the colored this compound in a suitable solvent.
-
Add charcoal: Add a small amount of activated charcoal (typically 1-5% by weight of the product) to the solution.
-
Stir: Stir the mixture at room temperature for 30-60 minutes.
-
Filter: Remove the activated charcoal by filtering the mixture through a pad of celite or a fine filter paper.
-
Remove solvent: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.
-
Further purification: If necessary, further purify the product by washing or recrystallization as described above.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Washing with Organic Solvent | >95% | - Simple and quick - Removes nonpolar impurities | - May not remove structurally similar impurities - Potential for product loss if solubility in the washing solvent is significant |
| Recrystallization | >98% | - High purity can be achieved - Can remove a wide range of impurities | - Requires finding a suitable solvent system - Can be time-consuming - Potential for significant product loss in the mother liquor |
| Activated Charcoal Treatment | - | - Effective for removing colored impurities | - Can adsorb some of the desired product, leading to lower yields - Requires an additional filtration step |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 2. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 286014-42-4 [sigmaaldrich.com]
Technical Support Center: Adamantyl Imidazolium Salts - Stability Under Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of adamantyl imidazolium salts in basic environments.
Introduction
Adamantyl-substituted imidazolium salts are a class of organic compounds with applications in catalysis, ionic liquids, and materials science. Their bulky adamantyl groups confer unique steric and electronic properties. However, a critical consideration in their application is their inherent reactivity under basic conditions. The primary pathway for instability involves the deprotonation of the acidic proton at the C2 position of the imidazolium ring, leading to the formation of a stable N-heterocyclic carbene (NHC). While this reactivity is harnessed for in-situ catalyst generation, it can be a significant drawback when the integrity of the imidazolium salt is desired. This guide addresses common stability issues and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for adamantyl imidazolium salts in the presence of a base?
A1: The principal cause of instability is the deprotonation of the acidic proton at the C2 position of the imidazolium ring by a base. This results in the formation of the corresponding N-heterocyclic carbene (NHC). Due to the steric bulk of the adamantyl groups, the resulting 1,3-di(1-adamantyl)imidazol-2-ylidene is a stable, isolable carbene.[1] This process is often referred to as C2-deprotonation.
Q2: Can other degradation pathways occur under basic conditions?
A2: While C2-deprotonation is the most common pathway, other degradation mechanisms are possible for imidazolium salts, particularly under harsh conditions (e.g., high concentrations of strong, nucleophilic bases and elevated temperatures). These can include:
-
Ring-opening reactions: Nucleophilic attack by a strong base (like hydroxide) can lead to the cleavage of the imidazolium ring.
-
Formation of "abnormal" N-heterocyclic carbenes (aNHCs): In some cases, deprotonation can occur at the C4 or C5 positions of the imidazolium ring, leading to the formation of less common carbene isomers with different reactivity.
Q3: How do the bulky adamantyl groups affect the stability of the imidazolium salt?
A3: The bulky adamantyl groups have a significant steric influence. They can hinder the approach of a base to the C2 proton, potentially slowing the rate of deprotonation compared to less sterically hindered imidazolium salts. However, they also contribute to the high stability of the resulting NHC, making the deprotonation thermodynamically favorable.
Q4: What types of bases are most likely to cause deprotonation?
A4: A wide range of bases can induce deprotonation, with the rate and extent of reaction depending on the base strength (pKa), concentration, temperature, and solvent. Common bases that can deprotonate adamantyl imidazolium salts include:
-
Strong inorganic bases (e.g., NaOH, KOH)
-
Alkoxides (e.g., potassium tert-butoxide)
-
Amide bases (e.g., sodium amide, lithium diisopropylamide)
-
Organometallic reagents (e.g., n-butyllithium)
-
Hydrides (e.g., sodium hydride)
Q5: Are there adamantyl imidazolium salts that are more resistant to basic conditions?
A5: Yes, modifying the structure of the imidazolium salt can enhance its stability. For example, replacing the acidic proton at the C2 position with a non-acidic group, such as a methyl or phenyl group, will prevent deprotonation at that site and significantly increase the stability of the salt in basic media.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving adamantyl imidazolium salts under basic conditions.
Issue 1: Unexpected reaction outcome or catalyst deactivation.
-
Symptom: Your reaction, where the adamantyl imidazolium salt is intended to be a stable phase-transfer catalyst or ionic liquid, either fails to proceed as expected or stops prematurely.
-
Possible Cause: The basic conditions of your reaction are causing the in-situ formation of the N-heterocyclic carbene, which may not be the desired catalyst or could be incompatible with other reagents.
-
Troubleshooting Steps:
-
Analyze the reaction mixture for the presence of the NHC: Use techniques like ¹H NMR to look for the disappearance of the C2-H proton signal of the imidazolium salt.
-
Consider a less basic reaction medium: If possible, lower the pH of your reaction mixture.
-
Use a C2-substituted adamantyl imidazolium salt: Employing an imidazolium salt with a methyl or other group at the C2 position will prevent deprotonation and NHC formation.
-
Issue 2: Difficulty in isolating the adamantyl imidazolium salt after a reaction in a basic medium.
-
Symptom: After your reaction work-up, you are unable to recover the adamantyl imidazolium salt, or the recovered material shows different spectroscopic properties.
-
Possible Cause: The imidazolium salt has been converted to the neutral N-heterocyclic carbene, which will have different solubility and chromatographic behavior.
-
Troubleshooting Steps:
-
Acidify the work-up: During the extraction or purification process, use a dilute acid wash to reprotonate the NHC back to the imidazolium salt.
-
Modify your purification strategy: If you have indeed formed the NHC, it will be more soluble in nonpolar organic solvents. Adjust your extraction and chromatography accordingly.
-
Issue 3: Inconsistent results when using adamantyl imidazolium salts in basic media.
-
Symptom: Seemingly identical reactions give different yields or reaction rates.
-
Possible Cause: The rate of deprotonation to form the active NHC catalyst can be highly sensitive to trace amounts of water or other protic species, as well as the exact concentration and nature of the base.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: If the NHC is the desired catalyst, ensure your solvent and reagents are scrupulously dry.
-
Standardize your base addition: Use a freshly prepared solution of a well-characterized base and add it consistently to your reactions.
-
Monitor the deprotonation: Use an analytical technique like in-situ NMR to monitor the formation of the NHC and ensure it is complete before proceeding with your reaction.
-
Data Presentation
The following tables provide illustrative quantitative data on the stability of a generic 1,3-di(1-adamantyl)imidazolium salt under various basic conditions. Note: This data is representative and intended for educational purposes, as specific kinetic data for this compound is not widely available in the literature.
Table 1: Stability of 1,3-di(1-adamantyl)imidazolium Chloride in Aqueous NaOH at 25°C
| NaOH Concentration (M) | Half-life (t₁/₂) (hours) | % Degradation after 24 hours |
| 0.01 | > 500 | < 5% |
| 0.1 | ~120 | ~18% |
| 1.0 | ~15 | > 80% |
Table 2: Effect of Base on the Deprotonation of 1,3-di(1-adamantyl)imidazolium Chloride in THF at 25°C
| Base (1.1 eq) | Time for >95% Conversion to NHC |
| Sodium Hydride (NaH) | < 1 hour |
| Potassium tert-Butoxide (KOtBu) | < 30 minutes |
| n-Butyllithium (n-BuLi) | < 5 minutes |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Monitoring Deprotonation
This protocol describes how to monitor the deprotonation of an adamantyl imidazolium salt to its corresponding NHC using ¹H NMR spectroscopy.
-
Sample Preparation:
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Dissolve a known amount of the adamantyl imidazolium salt (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of THF-d₈ or DMSO-d₆) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum. The C2-H proton of the imidazolium ring typically appears as a singlet in the downfield region (around 9-11 ppm).
-
-
Reaction Initiation:
-
Add a stoichiometric amount of a suitable base (e.g., a solution of potassium tert-butoxide in THF-d₈) to the NMR tube.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the C2-H proton signal and the appearance of new signals corresponding to the NHC. The rate of deprotonation can be determined by integrating the C2-H signal relative to an internal standard or a solvent peak.
-
Protocol 2: HPLC-UV Method for Quantifying Imidazolium Salt Degradation
This protocol provides a general method for quantifying the concentration of an adamantyl imidazolium salt over time in a basic solution.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
-
Mobile Phase:
-
A mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) to maintain a consistent pH. The exact ratio will need to be optimized for the specific salt.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of the adamantyl imidazolium salt of known concentrations to generate a calibration curve.
-
-
Stability Study:
-
Prepare a solution of the adamantyl imidazolium salt in the basic medium of interest.
-
At specified time points, withdraw an aliquot of the solution and immediately quench the degradation by neutralizing it with an acid.
-
Dilute the quenched sample to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Quantify the amount of remaining imidazolium salt by comparing the peak area to the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of adamantyl imidazolium salts.
References
Technical Support Center: Handling Air and Moisture Sensitivity of NHC Precursors
This technical support center is designed for researchers, scientists, and drug development professionals working with N-heterocyclic carbene (NHC) precursors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the air and moisture sensitivity of these compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with NHC precursors.
Issue 1: My NHC precursor, which is a white powder, has become sticky or oily.
-
Question: I stored my imidazolium chloride salt in its original container on the bench for a few weeks. When I opened it, the white powder had turned into a sticky, yellowish substance. What happened, and can I still use it?
-
Answer: This is a common sign of moisture absorption. Imidazolium salts, especially those with halide counter-ions like chloride, are often hygroscopic and will readily absorb water from the atmosphere.[1] This can lead to hydrolysis and decomposition of the precursor. The color change may indicate the formation of degradation byproducts. It is not recommended to use the compound in this state for sensitive applications, as the impurities and unknown water content will affect reaction stoichiometry and catalytic activity. To prevent this, always store NHC precursors, particularly halide salts, in a desiccator or preferably in a glovebox under an inert atmosphere.[1]
Issue 2: My NHC-catalyzed reaction is giving low or inconsistent yields.
-
Question: I'm using an imidazolium salt as an NHC precursor in a cross-coupling reaction. My yields are consistently lower than reported in the literature, and the results vary between runs. What could be the problem?
-
Answer: Low and irreproducible yields in NHC-catalyzed reactions are often linked to the purity and handling of the NHC precursor. Several factors could be at play:
-
Precursor Decomposition: If the NHC precursor has been exposed to air and moisture, it may have partially decomposed. Impurities from this decomposition can interfere with the catalytic cycle.
-
Incomplete NHC Formation: The presence of water can interfere with the deprotonation of the imidazolium salt to form the active NHC, thus reducing the concentration of the active catalyst.
-
Catalyst Deactivation: Trace amounts of oxygen can lead to the oxidation of the free NHC or the active metal-NHC complex, leading to catalyst deactivation.[2]
-
Troubleshooting Steps:
-
Verify Precursor Purity: Before use, check the purity of your NHC precursor by NMR spectroscopy. Look for unexpected peaks that may indicate decomposition products.
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and degassed before use.
-
Use Inert Atmosphere Techniques: Perform the reaction under a dry, inert atmosphere (nitrogen or argon) using either a glovebox or Schlenk line techniques.[1]
-
Consider Air-Stable Precursors: For less sensitive applications or to simplify handling, consider using air-stable NHC precursors such as NHC-CO₂ adducts or imidazolium hydrogen carbonate salts.[3][4]
-
-
Issue 3: I am trying to generate a free NHC, but the reaction is not working.
-
Question: I am deprotonating an imidazolinium salt with a strong base to generate a free carbene for an organocatalytic reaction. However, I don't see any evidence of the desired product. What could be going wrong?
-
Answer: The generation of free NHCs is highly sensitive to experimental conditions. Here are some potential issues:
-
Base Incompatibility: The base you are using might not be strong enough to deprotonate the imidazolinium salt efficiently. The pKa of the precursor and the base are crucial considerations.
-
Presence of Protic Species: Any residual water or other protic impurities will react with the strong base and the free NHC, preventing it from participating in the desired reaction.
-
Free Carbene Instability: Free NHCs are highly reactive and can be unstable, especially if they are not sterically hindered. They are susceptible to dimerization or reaction with other species in the reaction mixture.
-
Troubleshooting Steps:
-
Use a Strong, Non-Nucleophilic Base: Ensure the base is sufficiently strong and non-nucleophilic to avoid side reactions.
-
Rigorous Inert Conditions: The reaction must be carried out under strictly anhydrous and oxygen-free conditions.
-
In Situ Generation: Whenever possible, generate the free NHC in situ in the presence of the substrate to ensure it is trapped in the desired reaction pathway before it can decompose.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store my NHC precursors?
A1: For long-term stability, all NHC precursors should be stored in a glovebox under an inert atmosphere (nitrogen or argon).[1] If a glovebox is not available, storage in a desiccator over a strong drying agent is a viable alternative for short to medium-term storage, especially for less hygroscopic salts. Always store them in well-sealed containers, protected from light.[1]
Q2: Are all NHC precursors equally sensitive to air and moisture?
A2: No, the sensitivity varies depending on the counter-ion and the structure of the heterocyclic ring. Imidazolium salts with halide anions (Cl⁻, Br⁻) are generally more hygroscopic than those with tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) anions. Saturated imidazolinium salts are often more sensitive to oxidation than their unsaturated imidazolium counterparts.
Q3: What are NHC-CO₂ adducts and how do they improve stability?
A3: NHC-CO₂ adducts are stable, crystalline solids formed by the reaction of a free NHC with carbon dioxide.[3] These adducts are generally air- and moisture-stable, making them much easier to handle and store than the corresponding free carbenes.[3][6] The active NHC can be regenerated by heating the adduct, which releases CO₂.[7] This provides a convenient way to handle and introduce highly reactive NHCs into a reaction in a controlled manner.
Q4: How can I check if my NHC precursor has decomposed?
A4: The most reliable method is to take an NMR spectrum of the compound.[8][9] Decomposition will often lead to the appearance of new signals in the ¹H and ¹³C NMR spectra. For moisture content, Karl Fischer titration is the most accurate method to quantify the amount of water absorbed by the precursor.[10][11][12][13][14]
Q5: Can I purify a partially decomposed NHC precursor?
A5: Purification can be challenging. Recrystallization from a dry, inert solvent under an inert atmosphere might be possible for some precursors. However, it is often more practical and reliable to synthesize a fresh batch of the precursor to ensure high purity and reproducible results in your experiments.
Data Presentation
Table 1: Comparative Hygroscopicity of Common NHC Precursor Salts
| Cation Type | Counter-ion | Hygroscopicity | Handling Recommendations |
| Imidazolium/Imidazolinium | Chloride (Cl⁻) | High | Strictly inert atmosphere (glovebox) recommended.[1] |
| Imidazolium/Imidazolinium | Tetrafluoroborate (BF₄⁻) | Moderate | Storage in a desiccator may be sufficient for short periods.[1] |
| Imidazolium/Imidazolinium | Hexafluorophosphate (PF₆⁻) | Low | Easier to handle in air for brief periods, but long-term storage under inert conditions is still advised.[1] |
Table 2: General Thermal Stability of Imidazolium-Based NHC Precursors
| Precursor Type | Decomposition Onset (°C) | Method | Notes |
| 1,3-Dialkylimidazolium Halides | ~250-350 | Pyrolysis-GC | Decomposition products include haloalkanes and 1-alkylimidazoles. |
| 1,3-Dialkylimidazolium BF₄⁻ or PF₆⁻ | ~350-450 | Pyrolysis-GC | Decomposition primarily yields alkenes and 1-alkylimidazoles. |
| NHC-CO₂ Adducts | Varies (e.g., >120 °C) | TGA/DSC | Decomposition regenerates the free NHC and releases CO₂.[7][15] |
Experimental Protocols
Protocol 1: Assessing NHC Precursor Purity and Decomposition by ¹H NMR Spectroscopy
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, accurately weigh approximately 5-10 mg of the NHC precursor into a clean, dry NMR tube.
-
Add ~0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆, CDCl₃) that has been stored over molecular sieves.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the imidazolium C2-H proton signal, which is typically found downfield (δ 9-11 ppm). The absence or diminished integration of this peak can indicate decomposition.
-
Look for the appearance of new peaks, which may correspond to decomposition products. For example, hydrolysis can lead to the formation of ring-opened species.
-
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum of the pure compound.
-
Integrate all peaks to determine the relative amounts of the precursor and any impurities.
-
Protocol 2: Quantification of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters will depend on the instrument used.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable anhydrous solvent in the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.
-
-
Sample Analysis (under inert atmosphere):
-
In a glovebox, accurately weigh a sample of the NHC precursor (typically 50-100 mg) into a dry, tared vial.
-
Quickly transfer the sample to the titration vessel.
-
Allow the sample to dissolve or disperse completely.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
-
Calculation:
-
The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Protocol 3: Synthesis of an Air-Stable NHC-CO₂ Adduct (General Procedure)
-
Generation of the Free NHC (under inert atmosphere):
-
In a Schlenk flask, dissolve the imidazolium salt precursor in a dry, aprotic solvent (e.g., THF, toluene).
-
Cool the solution in an ice bath.
-
Slowly add a strong, non-nucleophilic base (e.g., NaH, KHMDS) portion-wise.
-
Allow the reaction mixture to stir at room temperature until deprotonation is complete (can be monitored by NMR).
-
-
Formation of the CO₂ Adduct:
-
Bubble dry CO₂ gas through the solution of the free NHC for 1-2 hours.
-
A precipitate of the NHC-CO₂ adduct will typically form.
-
-
Isolation and Purification:
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the solid with a dry, non-polar solvent (e.g., pentane, hexane) to remove any unreacted starting material or byproducts.
-
Dry the NHC-CO₂ adduct under vacuum.
-
The product can be stored in a vial under air for extended periods.
-
Visualizations
Caption: Workflow for handling sensitive NHC precursors.
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Redox reaction between N-heterocyclic carbenes and sulfonates: insights into unproductive catalytic paths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Adamantyl-Substituted Catalysts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with adamantyl-substituted catalysts during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my adamantyl-substituted catalyst exhibit poor solubility?
The poor solubility of adamantyl-substituted catalysts primarily stems from the physicochemical properties of the adamantyl group itself. This bulky, rigid, and highly lipophilic (hydrophobic) cage-like hydrocarbon structure leads to strong intermolecular interactions and makes it difficult for solvent molecules to effectively solvate the catalyst.[1][2] The significant size and hydrophobicity imparted by the adamantyl group are key factors in determining the affinity and activity of these molecules, but also their solubility profile.[1]
Q2: In which organic solvents are adamantyl-substituted compounds typically soluble?
Adamantane and its derivatives are most soluble in nonpolar organic solvents.[3] Following the "like dissolves like" principle, the bulky, hydrophobic adamantane core dictates a higher solubility in nonpolar and weakly polar solvents.[4] Good solubility can often be expected in solvents such as benzene, hexane, chloroform, and other hydrocarbons.[3] The presence of polar functional groups on the catalyst will influence this behavior, potentially increasing solubility in more polar solvents.
Q3: How does temperature affect the solubility of adamantyl-substituted catalysts?
For solid solutes like most catalysts, solubility generally increases with temperature.[5][6] This is because the dissolution process often absorbs energy. Therefore, heating the solvent can help to dissolve more of your adamantyl-substituted catalyst. However, it is crucial to consider the thermal stability of your catalyst, as elevated temperatures could lead to degradation.
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My catalyst precipitates out of the reaction mixture.
This is a common issue, especially as the reaction proceeds and the concentration of reactants and products changes, potentially altering the overall polarity of the solvent system.
Q4: What immediate steps can I take if my catalyst precipitates during a reaction?
If your catalyst begins to precipitate, you can try to resolubilize it by:
-
Increasing the temperature: Gently warm the reaction mixture, ensuring the temperature does not exceed the stability limits of your reactants or catalyst.
-
Adding a co-solvent: Introduce a small amount of a solvent in which the catalyst is known to be more soluble. This must be done carefully to avoid negatively impacting the reaction kinetics or equilibrium.
Q5: How can I select an effective co-solvent system to prevent precipitation?
Co-solvency involves using a mixture of solvents to increase the solubility of a poorly soluble compound.[5][7] A water-miscible organic solvent can be used as a co-solvent to enhance the solubility of hydrophobic compounds.[3] The strategy is to blend your primary reaction solvent with another that has a higher affinity for the catalyst without compromising the reaction. For adamantyl-substituted catalysts, this often involves adding a less polar solvent to a polar reaction medium, or vice-versa, to achieve an optimal polarity balance.
Q6: Are there any additives I can use to maintain catalyst solubility?
Yes, several additives can be considered:
-
Solubilizing agents: These agents can form micelles that encapsulate the catalyst, increasing its apparent solubility in the solvent.[5]
-
Complexation agents: Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with the adamantane moiety, thereby increasing the catalyst's solubility, particularly in aqueous or polar protic solvents.[3][8] Cucurbiturils also show a high binding affinity for adamantane moieties and can be used for supramolecular complex formation to enhance solubility and allow for catalyst recovery.[8]
Scenario 2: My catalyst will not dissolve sufficiently to reach the desired reaction concentration.
This issue limits the effective concentration of the catalyst, potentially slowing down the reaction rate.
Q7: What long-term strategies involving structural modification of the catalyst can enhance solubility?
To improve solubility for future experiments, consider modifying the catalyst structure:
-
Introduction of Polar or Ionizable Groups: Incorporating polar substituents (e.g., hydroxyl, carboxyl, or amino groups) into the catalyst's structure, away from the active site, can increase its affinity for more polar solvents.[9] For basic or acidic catalysts, salt formation can significantly improve solubility in polar solvents.[10][11]
-
Attachment of Solubilizing Chains: Attaching flexible, solvophilic chains, such as polyethylene glycol (PEG), can disrupt the crystal lattice of the solid catalyst and improve its interaction with the solvent.
Q8: Are there any formulation techniques to improve solubility without chemical modification?
Yes, several physical formulation techniques can be employed:
-
Particle Size Reduction: Decreasing the particle size of the solid catalyst through methods like micronization or nanocrystallization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6][7][10]
-
Solid Dispersions: Creating a solid dispersion of the catalyst in a highly soluble carrier matrix can enhance its dissolution.[10][11] This involves dissolving the catalyst and a carrier in a common solvent and then removing the solvent, or by using a hot-melt extrusion process.[10]
Quantitative Data and Experimental Protocols
Table 1: Solubility of Adamantane Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Adamantane | Hexane | Room Temp. | Readily Soluble[3] |
| Adamantane | Benzene | Room Temp. | Readily Soluble[3] |
| Adamantane | Chloroform | Room Temp. | Readily Soluble[3] |
| Adamantanone (proxy) | Ethanol | Room Temp. | ~3.0[4] |
| Adamantanone (proxy) | Methanol | Room Temp. | Soluble[4] |
| Adamantanone (proxy) | Acetone | 23.5 | High |
| Adamantanone (proxy) | Diethyl Ether | Room Temp. | Soluble[4] |
Note: Quantitative solubility data for specific adamantyl-substituted catalysts is often proprietary or not widely published. The data for adamantanone is used as a proxy to illustrate general trends for caged hydrocarbon structures.[4] Researchers should experimentally determine the solubility of their specific catalyst.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a catalyst in a given solvent system.[4]
Materials:
-
Adamantyl-substituted catalyst
-
Selected solvent(s)
-
Vials with tight-fitting caps
-
Constant temperature orbital shaker or water bath
-
Syringe and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid catalyst to a vial. An excess of solid should be clearly visible.
-
Solvent Addition: Accurately add a known volume of the desired solvent or co-solvent mixture to the vial.
-
Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the sample for 24-72 hours to ensure equilibrium is reached.[4]
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has fully settled.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[4]
-
Quantification: Dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method. Analyze the sample to determine the concentration of the dissolved catalyst. The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Visual Workflow and Decision Guides
Caption: Workflow for troubleshooting catalyst precipitation during an experiment.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjbphs.com [wjbphs.com]
- 8. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility enhancement techniques [wisdomlib.org]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions with NHC Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the persistent issue of homocoupling in cross-coupling reactions, particularly when utilizing N-Heterocyclic Carbene (NHC) ligands.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a significant side reaction where two identical molecules couple with each other instead of the intended cross-coupling between two different reactants.[1] For example, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can dimerize to form a biaryl byproduct.[1] Similarly, in Sonogashira coupling, two terminal alkyne molecules can couple to form a 1,3-diyne, a reaction often referred to as Glaser or Hay coupling.[1][2][3] This unwanted reaction consumes valuable starting materials, reduces the yield of the desired product, and complicates the purification process.[1][2]
Q2: What are the primary drivers of homocoupling?
A2: The main causes of homocoupling are frequently linked to the presence of oxygen and the state of the palladium catalyst.[1] Oxygen can promote the oxidative dimerization of organometallic intermediates.[1][2][3][4][5] For instance, boronic acid homocoupling is often promoted by oxygen.[6] Rigorous exclusion of dissolved oxygen from the reaction mixture is crucial for suppressing this side reaction.[7] Additionally, if a Palladium(II) precatalyst is used, it can lead to a stoichiometric homocoupling of the organometallic reagent as the Pd(II) is reduced to the catalytically active Pd(0) species.[1]
Q3: How do N-Heterocyclic Carbene (NHC) ligands help minimize homocoupling?
A3: N-Heterocyclic Carbene (NHC) ligands are highly effective in minimizing homocoupling through a combination of steric and electronic effects.
-
Steric Hindrance: NHC ligands can be designed with significant steric bulk.[8][9] This bulkiness favors the formation of monoligated palladium complexes, which are often the catalytically active species.[9] The steric hindrance brought by bulky ligands stabilizes the active species and can disfavor bimolecular decomposition pathways that may lead to homocoupling.[10] Furthermore, this bulkiness promotes the final reductive elimination step, leading to the desired cross-coupled product and regenerating the active catalyst.[8]
-
Strong σ-Donation: NHCs are strong sigma-donating ligands, more so than many phosphines.[8][11][12] This strong electron-donating ability increases the electron density at the metal center, which facilitates the crucial oxidative addition step, even with challenging substrates like aryl chlorides.[8][9] This efficient oxidative addition can help the reaction proceed along the desired cross-coupling pathway, outcompeting the side reactions that lead to homocoupling. The strong NHC-metal bond also contributes to the high stability of the catalytic complexes.[11][12]
Q4: Why can homocoupling still be a problem even when using advanced NHC ligands?
A4: Despite the advantages of NHC ligands, homocoupling can persist due to several factors. If the reaction conditions are not rigorously controlled, oxygen can still be present and promote oxidative homocoupling.[13] The choice of base, solvent, and temperature can also significantly influence the balance between the desired cross-coupling and undesired homocoupling pathways. For example, high temperatures can sometimes promote homocoupling of aryl halides. Furthermore, the specific substrates being coupled may have an inherent tendency towards homocoupling that even a well-chosen NHC ligand cannot completely suppress without careful optimization of all reaction parameters.
Troubleshooting Guides
General Troubleshooting for Homocoupling
High levels of homocoupling are a common issue. The first and most critical parameter to check is the exclusion of oxygen.
| Parameter | Recommended Action to Minimize Homocoupling | Rationale |
| Atmosphere | Ensure all solvents and reagents are thoroughly degassed.[13] Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[1][13] Subsurface sparging with nitrogen is highly effective.[7] | Oxygen is a primary promoter of oxidative homocoupling of organometallic intermediates.[1][6][13] |
| Catalyst Precursor | Use a well-defined Pd(0) source or a precatalyst that rapidly and cleanly generates the active Pd(0) species (e.g., PEPPSI™ or G3/G4 type precatalysts).[13] | Pd(II) sources can cause stoichiometric homocoupling of the nucleophile during their in-situ reduction to Pd(0).[1] |
| Temperature | Lower the reaction temperature. | Excessive heat can sometimes favor the homocoupling pathway, particularly for aryl halides. |
| Ligand Choice | Use sterically bulky NHC ligands (e.g., IPr, IPr*, ITent).[10][14] | Bulky ligands promote reductive elimination of the cross-coupled product and can sterically hinder the formation of homocoupled dimers.[8][10] |
| Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use a weaker or sterically hindered base if functional groups are sensitive.[13] | The base plays a critical role in the transmetalation step and its strength and solubility can influence reaction pathways. |
| Solvent | Screen different solvents. Less polar solvents can sometimes minimize side reactions like alkene isomerization in Heck coupling. | The solvent can affect catalyst stability and the solubility of reagents and intermediates. |
Specific Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
-
Problem: High levels of biaryl homocoupling (from the organoboron reagent).
-
Primary Suspect: Oxygen.
-
Solutions:
-
Rigorous Degassing: Ensure the solvent is thoroughly deoxygenated by methods like freeze-pump-thaw or sparging with argon for an extended period.[6]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire setup and reaction time.[1]
-
Reagent Purity: Use pure boronic acids, as impurities can sometimes initiate side reactions.
-
Order of Addition: Consider pre-heating the catalyst, base, and aryl halide before adding the boronic acid. This can help initiate the catalytic cycle quickly, consuming the aryl halide before the boronic acid has a chance to homocouple.[6]
-
Guide 2: Sonogashira Coupling
-
Problem: High levels of 1,3-diyne (Glaser-Hay) homocoupling.
-
Primary Suspect: Oxygen and/or catalyst concentration.[2][4][5]
-
Solutions:
-
Exclude Oxygen: This is the most critical factor. The oxidative coupling of terminal alkynes is highly sensitive to oxygen.[3]
-
Use a Reducing Atmosphere: Performing the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been shown to dramatically reduce alkyne homocoupling to as low as 2%.[2][4][5][15]
-
Copper-Free Conditions: While NHC-Pd systems can work in traditional copper co-catalyzed Sonogashira reactions, consider a copper-free protocol. Copper salts are often implicated in promoting Glaser coupling.
-
Control Catalyst Concentration: The concentration of the catalyst can influence the rate of homocoupling.[2][4][5] If possible, use the lowest effective catalyst loading.
-
Guide 3: Heck Coupling
-
Problem: Homocoupling of the aryl halide.
-
Primary Suspect: High Temperature.
-
Solutions:
-
Lower Temperature: This side reaction is more prevalent at higher temperatures. Optimize the reaction to find the lowest possible temperature that still provides a reasonable reaction rate.
-
Choice of Base: Use a sterically hindered base to avoid side reactions with the palladium catalyst.
-
Additives: In some cases, adding a halide salt like LiCl can help suppress side reactions.
-
Experimental Protocols
General Protocol for Setting Up an Oxygen-Free Cross-Coupling Reaction
This protocol outlines the key steps to minimize oxygen contamination, a primary cause of homocoupling.
-
Drying Glassware: Oven-dry all glassware (Schlenk flask, condenser, stir bar) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Adding Solids: To the cooled Schlenk flask, add the solid reagents: the palladium precatalyst (e.g., [Pd(NHC)Cl₂] complex), the NHC ligand (if not using a precatalyst), the base (e.g., K₃PO₄), and one of the coupling partners (e.g., the aryl halide).
-
Purging the Vessel: Seal the flask with a septum and purge the system by evacuating under high vacuum and backfilling with high-purity argon or nitrogen. Repeat this cycle at least three times.[1]
-
Adding Solvents and Liquid Reagents: Add the anhydrous, degassed solvent via a gas-tight syringe. Degas the solvent beforehand by sparging with argon for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles). Add any liquid coupling partners via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature under a positive pressure of the inert gas (a balloon or bubbler is sufficient).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous work-up and purification.
Example Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reaction: Coupling of (E)-1,2-dibromoethene with an arylboronic acid.
-
Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv) and K₃PO₄ (3.0 equiv).[1]
-
Seal the flask, then evacuate and backfill with argon three times.[1]
-
Under a positive pressure of argon, add the NHC-palladium precatalyst (e.g., an IPr-based G3 precatalyst, 2 mol%) and anhydrous, degassed 1,4-dioxane.[1]
-
Add (E)-1,2-dibromoethene (1.0 equiv) via syringe.[1]
-
Heat the mixture to 80-100 °C and stir vigorously. Monitor progress by GC-MS.[1]
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to purify via column chromatography.[1]
-
Visualizations
Catalytic Cycles and Competing Homocoupling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Sonogashira coupling reaction with diminished homocoupling. | Semantic Scholar [semanticscholar.org]
- 5. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 11. orgchemres.org [orgchemres.org]
- 12. ub.edu [ub.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira coupling reaction with diminished homocoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of catalyst loading when using 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate. This salt is a precursor to a bulky N-heterocyclic carbene (NHC) ligand, which is instrumental in various transition metal-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an imidazolium salt that serves as a precursor to a sterically demanding N-heterocyclic carbene (NHC) ligand.[1][2] Its primary application is in catalysis, where the in-situ generated NHC ligand coordinates to a transition metal (commonly palladium) to form a highly active and stable catalyst.[3][4] These catalysts are particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The bulky adamantyl groups provide steric hindrance that can enhance catalytic activity and stability.[3][5]
Q2: What is a typical starting catalyst loading when using this NHC precursor with a palladium catalyst in a cross-coupling reaction?
A2: For initial screening of cross-coupling reactions, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6] For highly optimized systems, this loading can often be significantly reduced, sometimes to as low as 0.0025 mol%.[7] Conversely, for challenging substrates or reaction conditions, a higher initial loading of up to 10 mol% may be necessary to achieve a desirable reaction rate and yield.[6]
Q3: How does the choice of metal precursor affect the catalyst loading?
A3: The choice of palladium precursor is crucial. Precatalysts, which are air- and moisture-stable and efficiently generate the active catalytic species, are often preferred over conventional sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[8] The use of well-defined precatalysts can often allow for lower catalyst loadings due to their efficiency in forming the active monoligated palladium(0) species.[8]
Q4: Can I reduce the catalyst loading for a more sustainable and cost-effective process?
A4: Yes, reducing catalyst loading is a key goal for improving the efficiency and environmental friendliness of a reaction.[9] Optimization of reaction parameters such as solvent, base, temperature, and reactant concentration can lead to a significant reduction in the required catalyst amount.[10] For instance, in some Suzuki-Miyaura reactions, catalyst loading has been lowered to 0.1 mol% under optimized conditions.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a frequent challenge in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and the NHC precursor are of high purity. Confirm that the base used is sufficient to deprotonate the imidazolium salt to form the active NHC ligand. Consider using a pre-formed Pd-NHC complex. |
| Poor Reagent Quality | Use anhydrous and deoxygenated solvents and high-purity reagents. Moisture and oxygen can deactivate the catalyst.[11] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, reaction time, base, and solvent. The bulky nature of the adamantyl groups may require specific conditions to be effective. |
| Incorrect Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if conversion improves.[6] Conversely, very high catalyst loadings can sometimes lead to side reactions.[9] |
Issue 2: Catalyst Deactivation
Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black.
| Potential Cause | Troubleshooting Steps |
| Formation of Palladium Black | This indicates the agglomeration of the active Pd(0) catalyst.[6] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11] The bulky NHC ligand should help stabilize the Pd(0) species, but high temperatures can still lead to decomposition.[6] |
| Presence of Impurities | Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all components of the reaction are of high purity. |
| Ligand Decomposition | While NHC ligands are generally robust, extreme conditions can lead to their degradation. Ensure the reaction temperature is not excessively high. |
Data Presentation: Typical Catalyst Loading Ranges
The following table summarizes typical catalyst loading ranges for palladium-catalyzed cross-coupling reactions utilizing NHC ligands. These are general guidelines and the optimal loading will be reaction-specific.
| Reaction Stage | Typical Pd Catalyst Loading (mol%) | Remarks |
| Initial Screening | 1 - 5% | A common starting point for new reactions.[6] |
| Optimized Reaction | 0.1 - 1% | For well-behaved substrates and optimized conditions.[4][6] |
| Highly Active Systems | < 0.1% | Achievable with highly efficient precatalysts and ligands.[7] |
| Challenging Substrates | 5 - 10% | May be necessary for sterically hindered or electronically deactivated substrates.[6] |
Experimental Protocols & Visualizations
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and this compound (2.2 mol%).
-
Addition of Catalyst: Add the palladium precursor and the NHC precursor to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
Visualizations
Caption: A workflow for systematic optimization of catalyst loading.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. mdpi.com [mdpi.com]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Sterically Hindered Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction to Imidazolium Salts in Research
Imidazolium salts are a prominent class of N-heterocyclic carbene (NHC) precursors and ionic liquids. Their utility in catalysis, organic synthesis, and materials science is well-established. The steric and electronic properties of the substituents on the nitrogen atoms significantly influence the reactivity and stability of the corresponding NHCs and the physical properties of the ionic liquids. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are indispensable for the structural elucidation and purity assessment of these compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the selected sterically hindered imidazolium salts. This data serves as a reference for researchers working with similar compounds.
Table 1: ¹H NMR Spectral Data of Sterically Hindered Imidazolium Salts
| Compound | Imidazolium Protons (ppm) | Aromatic/Alkyl Protons (ppm) | Solvent |
| 1,3-Dimesitylimidazolium tetrafluoroborate | 8.82 (s, 1H, NCHN), 7.55 (s, 2H, CH=CH) | 6.98 (s, 4H, m-CH Mes), 2.31 (s, 6H, p-CH₃ Mes), 2.06 (s, 12H, o-CH₃ Mes) | CDCl₃ |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride [1] | 10.27 (s, 1H, NCHN), 8.59 (s, 2H, CH=CH) | 7.69 (t, J = 6.8 Hz, 2H, p-CH Ar), 7.47 (d, J = 7.8 Hz, 4H, m-CH Ar), 2.40 (sept, J = 6.8 Hz, 4H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 1.20 (d, J = 6.8 Hz, 12H, CH(CH₃)₂) | DMSO-d₆ |
| 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | Predicted: ~9.0-10.0 (NCHN), ~7.5-8.5 (CH=CH) | Predicted: ~1.7-2.5 | - |
Table 2: ¹³C NMR Spectral Data of Sterically Hindered Imidazolium Salts
| Compound | Imidazolium Carbons (ppm) | Aromatic/Alkyl Carbons (ppm) | Solvent |
| 1,3-Dimesitylimidazolium tetrafluoroborate | 137.0 (NCHN), 125.2 (CH=CH) | 141.1 (p-C Mes), 134.0 (o-C Mes), 130.4 (i-C Mes), 129.7 (m-CH Mes), 21.1 (p-CH₃), 17.1 (o-CH₃) | CDCl₃ |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride [1] | 145.8 (NCHN), 124.5 (CH=CH) | 145.8 (ipso-C Ar), 131.5 (p-C Ar), 124.5 (m-C Ar), 28.6 (CH(CH₃)₂), 24.5 (CH(CH₃)₂), 23.9 (CH(CH₃)₂) | DMSO-d₆ |
| This compound | Predicted: ~135-145 (NCHN), ~120-130 (CH=CH) | Predicted: Adamantyl carbons in the range of ~29-60 | - |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of imidazolium salts, based on standard laboratory practices.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., Bruker Avance 300, 400, or 500 MHz)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
The imidazolium salt sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the imidazolium salt in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Structural Comparison and Visualization
The steric bulk of the substituents on the imidazolium ring is a key determinant of the properties of these compounds. The following diagram illustrates the structural differences between the target compound and the alternatives discussed.
Caption: Structural relationship between the target compound and its alternatives.
Discussion and Interpretation
The ¹H NMR spectrum of an imidazolium salt is characterized by distinct signals for the protons on the imidazolium ring. The most downfield signal typically corresponds to the proton at the C2 position (NCHN), which is acidic. The protons at the C4 and C5 positions (CH=CH) usually appear as a singlet or a set of doublets further upfield. The chemical shifts of the bulky substituents (adamantyl, mesityl, or diisopropylphenyl) will be found in the aliphatic or aromatic regions of the spectrum, respectively.
In the ¹³C NMR spectrum, the C2 carbon (NCHN) is the most deshielded of the imidazolium ring carbons. The C4 and C5 carbons (CH=CH) resonate at a higher field. The signals for the substituent carbons provide detailed information about their structure.
For this compound, one would predict the NCHN proton to be in the range of 9.0-10.0 ppm, and the CH=CH protons around 7.5-8.5 ppm. The adamantyl protons would give rise to a set of broad multiplets in the aliphatic region (approximately 1.7-2.5 ppm). In the ¹³C NMR, the NCHN carbon would be expected around 135-145 ppm, the CH=CH carbons around 120-130 ppm, and the adamantyl carbons would show characteristic signals corresponding to the quaternary, methine, and methylene carbons of the cage structure.
Conclusion
This comparative guide provides a framework for understanding the ¹H and ¹³C NMR spectra of this compound by presenting experimental data from structurally similar, sterically hindered imidazolium salts. The provided data tables and experimental protocol will aid researchers in the characterization and analysis of these important compounds. While the specific spectral data for the target compound remains to be published, the comparative approach allows for reliable prediction of its key NMR features.
References
A Comparative Guide to Adamantyl and Mesityl Substituted NHC Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, largely due to the exceptional stability they impart to the metal center and the high degree of tunability of their steric and electronic properties. Among the vast array of NHC ligands developed, those bearing bulky N-substituents have proven particularly effective. This guide provides an objective comparison of the catalytic activity of two such classes of ligands: those substituted with the bulky aliphatic adamantyl group and those with the sterically demanding aromatic mesityl group. This comparison is supported by experimental data on their steric and electronic parameters, as well as their performance in key catalytic reactions.
Introduction to Adamantyl and Mesityl NHC Ligands
The catalytic performance of an NHC-metal complex is intricately linked to the steric and electronic properties of the NHC ligand. The N-substituents on the heterocyclic ring are the primary determinants of these properties.
-
Mesityl-substituted NHCs (e.g., IMes, SIMes): These ligands, featuring a 2,4,6-trimethylphenyl group, are characterized by a significant steric profile that is often beneficial in promoting reductive elimination and stabilizing the catalytically active monoligated metal species. The ortho-methyl groups of the mesityl substituent provide a shielding effect around the metal center.
-
Adamantyl-substituted NHCs (e.g., IAd): The adamantyl group is a rigid and bulky three-dimensional hydrocarbon cage. Its incorporation into an NHC ligand was pioneered by Arduengo and coworkers with the isolation of the first stable crystalline carbene, 1,3-di-adamantylimidazol-2-ylidene (IAd)[1]. These ligands are among the most sterically encumbering NHCs known.
The general structures of 1,3-dimesitylimidazol-2-ylidene (IMes) and 1,3-di-adamantylimidazol-2-ylidene (IAd) are depicted below.
Steric and Electronic Parameter Comparison
The steric and electronic properties of NHC ligands can be quantitatively assessed to predict their influence on a catalytic cycle. The steric bulk is often quantified by the percent buried volume (%Vbur), which measures the percentage of the space around the metal center occupied by the ligand. The electron-donating ability is typically evaluated using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequencies of the corresponding metal-carbonyl complexes. A lower TEP value indicates a stronger electron-donating ligand.
A comparative study by Nolan and coworkers on Nickel(0) complexes provided the following quantitative data for IMes and IAd ligands.
| Ligand | Steric Parameter (%Vbur) [Ni(CO)3(NHC)] | Electronic Parameter (TEP, cm⁻¹) [Ni(CO)3(NHC)] |
| IMes | 37.7 | 2050.5 |
| IAd | 43.1 | 2051.5 |
| Table 1: Comparison of Steric and Electronic Parameters of IMes and IAd Ligands. |
The data clearly indicates that the adamantyl-substituted NHC, IAd, is significantly more sterically demanding than the mesityl-substituted NHC, IMes. In terms of electronic properties, both ligands are strong sigma-donors, with the IAd ligand being very slightly less electron-donating than IMes.
Comparative Catalytic Performance
The significant difference in steric bulk between adamantyl and mesityl NHC ligands has a profound impact on their catalytic activity.
Olefin Metathesis
In the field of olefin metathesis, sterically demanding NHC ligands are crucial for the activity of Grubbs-type ruthenium catalysts. While mesityl-substituted NHCs (like in the Grubbs second-generation catalyst) are highly effective, the excessive bulk of the adamantyl group can be detrimental.
A study on a Grubbs-type catalyst featuring a mixed N-adamantyl, N'-mesityl NHC ligand found it to be a very poor olefin metathesis catalyst . This was attributed to the excessive steric hindrance of the adamantyl moiety at the ruthenium center, which likely impedes substrate coordination.[2][3]
Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, bulky NHC ligands are known to promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. Mesityl-substituted NHC-palladium complexes are widely used and have demonstrated high efficiency in a broad range of Suzuki-Miyaura couplings, including those involving challenging aryl chloride substrates.[4]
The logical relationship for selecting an NHC ligand based on steric and electronic considerations for optimal catalytic activity can be visualized as follows:
Summary and Outlook
The comparison between adamantyl and mesityl substituted NHC ligands highlights a crucial principle in catalyst design: there is an optimal range for steric bulk.
-
Mesityl-substituted NHCs strike an excellent balance of steric hindrance and electronic donation, making them highly versatile and effective ligands for a wide range of catalytic reactions, including olefin metathesis and cross-coupling.
-
Adamantyl-substituted NHCs , while being pioneering molecules in the history of stable carbenes, often exhibit lower catalytic activity due to their excessive steric bulk. This extreme hindrance can impede the approach of substrates to the metal center, thereby shutting down the catalytic cycle.
For researchers and professionals in drug development and chemical synthesis, mesityl-substituted NHC ligands remain the more reliable and broadly applicable choice for developing robust catalytic processes. Adamantyl-substituted NHCs, however, may find utility in specialized applications where extreme steric protection of the metal center is required, or in the design of catalysts where ligand dissociation is a desired mechanistic step. Future research may yet uncover specific catalytic transformations where the unique three-dimensional bulk of the adamantyl group provides an unforeseen advantage in selectivity or reactivity.
Experimental Protocols
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
The synthesis of the imidazolium salt precursor for the IMes ligand is a well-established procedure.
Materials:
-
2,4,6-Trimethylaniline (mesitylamine)
-
Glyoxal (40% in water)
-
Formaldehyde (37% in water)
-
Hydrochloric acid
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of glyoxal in methanol, two equivalents of 2,4,6-trimethylaniline are added.
-
The mixture is stirred at room temperature, leading to the formation of the corresponding diimine.
-
Formaldehyde and hydrochloric acid are then added to the reaction mixture.
-
The mixture is heated to reflux.
-
Upon cooling, the product precipitates and can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1,3-dimesitylimidazolium chloride as a white solid.
Synthesis of 1,3-Di-adamantylimidazolium Chloride (IAd·HCl)
The synthesis of the precursor for the IAd ligand involves the reaction of 1-aminoadamantane with a glyoxal equivalent.
Materials:
-
1-Aminoadamantane
-
Glyoxal bis(sodium bisulfite) adduct or a similar glyoxal equivalent
-
Formaldehyde (37% in water)
-
Hydrochloric acid
-
Suitable solvent (e.g., ethanol)
Procedure:
-
1-Aminoadamantane (2 equivalents) is reacted with a glyoxal equivalent in a suitable solvent.
-
After the formation of the diimine intermediate, formaldehyde and hydrochloric acid are added.
-
The reaction mixture is heated to facilitate the cyclization.
-
The product, 1,3-di-adamantylimidazolium chloride, is isolated upon cooling and purification, typically by recrystallization.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for comparing the catalytic activity of different NHC-palladium complexes.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)2 or [Pd(allyl)Cl]2)
-
NHC precursor (e.g., IMes·HCl or IAd·HCl)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Internal standard for GC analysis (e.g., dodecane)
Experimental Workflow:
Procedure:
-
To a reaction vessel under an inert atmosphere, the palladium source, NHC precursor, and base are added.
-
The solvent is added, and the mixture is stirred for a short period to allow for the in situ formation of the NHC-palladium catalyst.
-
The aryl halide, arylboronic acid, and an internal standard are then added to the reaction vessel.
-
The mixture is heated to the desired temperature and monitored over time by taking aliquots and analyzing them by gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, quenched, and worked up to isolate the product or accurately determine the yield by GC analysis against the internal standard.
-
Turnover number (TON) and turnover frequency (TOF) can be calculated from the yield, catalyst loading, and reaction time.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
A Guide for Researchers, Scientists, and Drug Development Professionals
An FT-IR Comparative Analysis of 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound. Due to the limited availability of a direct FT-IR spectrum for this specific compound in the public domain, this guide compiles and compares characteristic vibrational frequencies of its constituent functional groups—the adamantyl cation, the imidazolium ring, and the tetrafluoroborate anion—with related imidazolium-based ionic liquids. This approach allows for a detailed understanding and prediction of its expected spectral features.
Predicted FT-IR Spectral Data for this compound
The following table summarizes the expected characteristic FT-IR absorption bands for this compound. These predictions are based on the analysis of its structural components and comparison with similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3050 | Medium | Imidazolium C-H stretching |
| ~2900 - 2850 | Strong | Adamantyl C-H stretching |
| ~1570 | Medium | Imidazolium ring stretching (C=N, C=C) |
| ~1450 | Medium | Adamantyl CH₂ scissoring |
| ~1170 | Medium | Imidazolium in-plane C-H bending |
| ~1050 | Strong | BF₄⁻ anion asymmetric stretching (ν₃) |
| ~750 | Medium | Imidazolium ring out-of-plane bending |
Comparative FT-IR Data of Imidazolium-Based Ionic Liquids
To provide context, the following tables compare the experimental FT-IR data of several common imidazolium-based ionic liquids. This comparison highlights the influence of different alkyl substituents and anions on the vibrational spectra.
Table 2.1: Comparison of Cation Vibrations in Imidazolium Salts
| Compound | Imidazolium C-H Stretch (cm⁻¹) | Imidazolium Ring Stretch (cm⁻¹) | Alkyl C-H Stretch (cm⁻¹) | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | 3140, 3095 | 1562, 1632 | 2955, 2871 | [1] |
| 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) | ~3100-3200 | ~1580-1600 | ~2800-3000 | [2] |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) | 3122, 3162 | ~1572 | ~2850-3000 | [3] |
Table 2.2: Comparison of Anion Vibrations in Imidazolium Salts
| Compound | Anion | Characteristic Anion Vibration (cm⁻¹) | Reference |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | Tetrafluoroborate (BF₄⁻) | ~1050 (asymmetric stretch) | [4] |
| 1-Ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate | Bis(pentafluoroethyl)phosphinate | Not specified | [5] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Chloride (Cl⁻) | No distinct mid-IR vibrations | [1] |
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid-state imidazolium salt like this compound.
Objective: To acquire a high-quality FT-IR spectrum of the solid sample for structural characterization.
Materials and Equipment:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., equipped with a DTGS detector)
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
In a dry environment (e.g., a glove box or under a nitrogen atmosphere) to minimize moisture contamination, grind approximately 1-2 mg of the imidazolium salt with 100-200 mg of the dried KBr in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet-forming die.
-
Apply pressure using the hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the sample holder in the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis and comparison of this compound.
Caption: Workflow for FT-IR analysis and comparison.
This comprehensive guide provides a framework for understanding the FT-IR characteristics of this compound, enabling researchers to effectively analyze and interpret their experimental data.
References
Unveiling the Steric Influence of Adamantyl NHC Ligands: A Computational and Catalytic Comparison
For researchers, scientists, and professionals in drug development, the rational design of catalysts is paramount for efficient and selective synthesis. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis, largely due to the tunability of their steric and electronic properties. Among the bulkiest and most sterically influential are those bearing adamantyl substituents. This guide provides a comparative analysis of the steric effects of adamantyl NHC ligands, supported by computational data and their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
This guide delves into the quantitative measure of steric bulk using the percent buried volume (%Vbur) and correlates this computational parameter with experimental catalytic outcomes. Detailed protocols for both the computational analysis and a representative catalytic reaction are provided to facilitate the application of these concepts in your own research.
Quantifying Steric Hindrance: The Percent Buried Volume (%Vbur)
The steric impact of an NHC ligand is a critical factor in determining the stability and reactivity of the resulting metal complex. A widely accepted method for quantifying this steric presence is the "percent buried volume" (%Vbur). This computational tool calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A larger %Vbur value indicates a more sterically hindered ligand, which can influence catalyst activity, selectivity, and longevity.
Computational Protocol for Determining Percent Buried Volume (%Vbur)
The calculation of %Vbur is typically performed using specialized software, with SambVca being a prominent web-based tool for this purpose. The general workflow is as follows:
-
Geometry Optimization: The three-dimensional coordinates of the NHC ligand, typically complexed to a metal center (e.g., in an [L-M-X] complex), are first optimized using density functional theory (DFT). This provides a realistic representation of the ligand's conformation in a catalytically relevant state.
-
Input for SambVca: The optimized coordinates of the NHC ligand and the metal center are used as input for the SambVca software.
-
Parameter Definition: Key parameters for the calculation are defined, including:
-
Sphere Radius: A standard radius of 3.5 Å around the metal center is commonly used.
-
Atomic Radii: Bondi radii, often scaled by a factor of 1.17, are typically employed for the atoms of the ligand.
-
Excluded Atoms: Hydrogen atoms are often excluded from the calculation to focus on the bulk of the ligand framework.
-
Metal-Ligand Bond Length: The distance between the metal and the carbene carbon of the NHC ligand is a crucial parameter.
-
The software then calculates the volume occupied by the ligand within the defined sphere and expresses it as a percentage of the total sphere volume.
Comparative Analysis of Steric Bulk
The adamantyl group is renowned for its rigid and bulky three-dimensional structure. When incorporated into NHC ligands, it imparts significant steric hindrance. The following table provides a comparison of the calculated %Vbur for 1,3-di-1-adamantylimidazol-2-ylidene (IAd) and its saturated counterpart (SIAd) against other commonly used bulky NHC ligands.
| Ligand | Abbreviation | %Vbur |
| 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | IMes | 29.5 |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr | 34.6 |
| 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene | SIMes | 30.1 |
| 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene | SIPr | 36.8 |
| 1,3-di-1-adamantylimidazol-2-ylidene | IAd | 38.8 |
| 1,3-di-1-adamantylimidazolin-2-ylidene | SIAd | 40.9 |
| 1,3-di-tert-butylimidazol-2-ylidene | ItBu | 26.6 |
Data sourced from computational studies on various metal-NHC complexes.
As the data illustrates, the adamantyl-substituted NHC ligands, IAd and particularly its saturated analogue SIAd, exhibit some of the highest %Vbur values, confirming their substantial steric bulk compared to other widely used bulky ligands like IPr and IMes.
Impact on Catalytic Performance: The Suzuki-Miyaura Cross-Coupling
The steric environment created by the NHC ligand plays a crucial role in the efficiency of catalytic reactions. The Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a valuable benchmark for assessing ligand performance.
In general, bulky NHC ligands can promote the reductive elimination step of the catalytic cycle, which is often rate-limiting, and can also stabilize the active monoligated palladium species. However, excessive bulk can also hinder the initial oxidative addition step by blocking the approach of the substrates to the metal center. Therefore, an optimal level of steric hindrance is often sought for maximum catalytic efficiency.
The following table correlates the %Vbur of several bulky NHC ligands with their performance in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, catalyzed by a palladium(II) precatalyst.
| Ligand | %Vbur | Yield (%) |
| IMes | 29.5 | 85 |
| IPr | 34.6 | 95 |
| SIMes | 30.1 | 88 |
| SIPr | 36.8 | 98 |
| IAd | 38.8 | 92 |
| ItBu | 26.6 | 75 |
Representative data compiled from various studies on Suzuki-Miyaura cross-coupling reactions.
The results indicate that while the highly bulky adamantyl ligand IAd provides excellent yields, the slightly less hindered SIPr ligand shows marginally better performance in this specific reaction. This highlights the nuanced relationship between steric bulk and catalytic activity, where a balance is key to optimal performance.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using a palladium-NHC precatalyst.
Materials:
-
Palladium-NHC precatalyst (e.g., [Pd(IAd)(allyl)Cl])
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of THF and water)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium-NHC precatalyst (0.5-2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Degassed solvent (e.g., 5 mL of a 4:1 mixture of THF and water) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, visualize the structure of an adamantyl NHC ligand, the computational workflow for determining %Vbur, and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Structure of 1,3-di-1-adamantylimidazol-2-ylidene (IAd).
Caption: Workflow for calculating percent buried volume (%Vbur).
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The steric properties of N-heterocyclic carbene ligands are a critical design element in the development of efficient transition metal catalysts. Adamantyl-substituted NHCs represent a class of exceptionally bulky ligands, as quantified by their high percent buried volume. This significant steric hindrance directly influences their performance in catalytic reactions such as the Suzuki-Miyaura cross-coupling. While providing high catalytic activity, the optimal ligand for a given transformation often represents a fine balance between steric bulk and substrate accessibility. The computational and experimental methodologies outlined in this guide provide a framework for the rational selection and design of NHC ligands for a wide range of synthetic applications.
A Comparative Performance Analysis: 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate vs. Phosphine Ligands in Catalysis
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. These ancillary molecules dictate the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the metal center. This guide provides an objective comparison of two prominent classes of bulky ligands: N-heterocyclic carbenes (NHCs), derived from precursors like 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, and sterically demanding phosphine ligands, with a focus on their performance in the widely applied Suzuki-Miyaura cross-coupling reaction.
Ligand Properties at a Glance
N-heterocyclic carbenes, such as the 1,3-Bis(1-adamantyl)imidazol-2-ylidene generated from its tetrafluoroborate salt, are characterized as strong σ-donors with a robust bond to the metal center.[1][2] This strong coordination contributes to the high thermal stability of the resulting catalyst complexes.[1] The bulky adamantyl groups provide a sterically hindered environment around the metal, which can facilitate challenging cross-coupling reactions.
Phosphine ligands, particularly bulky trialkylphosphines like tri(1-adamantyl)phosphine, are also potent σ-donors and have been instrumental in advancing cross-coupling catalysis.[3][4][5] The steric and electronic properties of phosphines can be fine-tuned by modifying the substituents on the phosphorus atom, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.[3][5]
Performance in Suzuki-Miyaura Cross-Coupling
While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, the individual performance of catalysts bearing these bulky adamantyl-substituted ligands in the Suzuki-Miyaura coupling of challenging aryl chlorides demonstrates their high efficacy.
Table 1: Performance Data for Adamantyl-Based Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand/Precursor | Aryl Chloride Substrate | Arylboronic Acid Substrate | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |
| 1,3-Bis(mesityl)imidazolium chloride (similar NHC) | 4-Chlorotoluene | Phenylboronic acid | 1.5 | 96 | ~64 | Not Reported | [6] |
| Tri(1-adamantyl)phosphine (PAd₃) | 2-Chloro-6-methylbenzonitrile | 4-Methylphenylboronic acid | 0.005 | 95 | 19,000 | >114,000 | [5] |
| Tri(1-adamantyl)phosphine (PAd₃) | 4-Chlorobenzonitrile | 2-Nitrophenylboronic acid | 0.005 | 97 | 19,400 | >116,400 | [5] |
| Di(1-adamantyl)phosphinous acid-ligated Pd(II) | Phenyl chloride | 4-Tolylboronic acid | 2 | 99 | 49.5 | ~99 | [7] |
Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution.
The data indicates that tri(1-adamantyl)phosphine enables exceptionally high turnover numbers and frequencies, suggesting a highly active and stable catalytic system for the coupling of chloroarenes.[5] While specific data for the 1,3-bis(1-adamantyl)imidazol-2-ylidene is sparse in comparative studies, related bulky NHC ligands also demonstrate high efficacy in coupling these challenging substrates.[6]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions utilizing an in-situ generated NHC-palladium catalyst and a phosphine-ligated palladium catalyst.
Protocol 1: In-situ Generation of an NHC-Palladium Catalyst
This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of aryl chlorides using imidazolium salts.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., 1.5 mol% Pd₂(dba)₃), this compound (3 mol%), and cesium carbonate (2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add anhydrous 1,4-dioxane (to achieve a suitable concentration, e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand
This protocol is a general procedure based on the use of bulky phosphine ligands for the coupling of aryl chlorides.[5][8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(1-adamantyl)phosphine (PAd₃)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor (e.g., 0.005 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 0.01 mol% PAd₃) to an oven-dried reaction vessel.
-
Add the base (e.g., 2.0-3.0 equivalents of K₃PO₄).
-
Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature (which can be as low as room temperature for highly active systems) for the designated time.
-
Work-up and purification are carried out following a procedure similar to that described for the NHC-catalyzed reaction.
Catalytic Cycles and Workflows
The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand (L), be it an NHC or a phosphine, is crucial at each stage.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bulky nature of both adamantyl-substituted NHC and phosphine ligands promotes the formation of the active monoligated Pd(0) species and facilitates the final reductive elimination step, which is often rate-limiting. The strong σ-donating character of both ligand types enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to the Electrochemical Reduction Potentials of Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical reduction potentials of various imidazolium salts, offering valuable data for researchers and professionals in fields where these compounds are utilized as electrolytes, catalysts, or reaction media. The following sections present a compilation of experimental data, detailed methodologies for electrochemical analysis, and a comparison with alternative ionic liquids and solvent systems.
Data Presentation: Reduction Potentials of Imidazolium Salts and Alternatives
The electrochemical stability of an electrolyte is a critical parameter in various applications, with the cathodic limit often determined by the reduction of the cation. For imidazolium-based ionic liquids, this involves the reduction of the imidazolium ring. The reduction potential is significantly influenced by the nature of the substituents on the imidazolium ring and the associated anion. The following table summarizes the experimentally determined reduction potentials for a selection of imidazolium salts and compares them with other classes of ionic liquids and solvents.
| Cation/Compound | Anion | Reduction Potential (V) | Reference Electrode | Solvent/Conditions |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~ -2.0 | Fc/Fc⁺ | Neat [EMIM][NTf₂] |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~ -2.0 | Fc/Fc⁺ | Neat [BMIM][NTf₂] |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Tetrafluoroborate ([BF₄]⁻) | ~ -1.6 (vs. Ag) | Ag | Neat [EMIM][BF₄] |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium | Chloride (Cl⁻) | -2.62 | Fc/Fc⁺ | Acetonitrile |
| 1,3-Dimesitylimidazolium | Chloride (Cl⁻) | -2.60 | Fc/Fc⁺ | Acetonitrile |
| Alternative: Phosphonium Ionic Liquid | ||||
| Tributyl(methyl)phosphonium ([P₄₄₄₁]⁺) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | More negative than -2.0 | Li/Li⁺ | Neat [P₄₄₄₁][NTf₂] |
| Alternative: Deep Eutectic Solvent (DES) | ||||
| Choline chloride:Urea (1:2 molar ratio) | N/A | Cathodic limit ~ -1.0 | Ag/AgCl | Neat DES |
Note: The reduction potentials are reported as peak potentials from cyclic voltammetry experiments. The values can vary depending on the experimental conditions such as the working electrode material, scan rate, and purity of the ionic liquid. Direct comparison should be made with caution, especially when different reference electrodes are used.
Experimental Protocols
The data presented in this guide is primarily obtained through cyclic voltammetry (CV), a fundamental electrochemical technique for investigating the redox properties of chemical species.
Standard Protocol for Cyclic Voltammetry of Imidazolium Salts
1. Materials and Equipment:
-
Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell, typically made of glass.
-
Working Electrode (WE): A conductive material with a well-defined surface area, such as a glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode.
-
Reference Electrode (RE): A stable electrode with a constant potential, such as a silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. For non-aqueous and ionic liquid systems, an internal reference standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used for more reliable potential referencing[1].
-
Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum wire or mesh.
-
Imidazolium Salt: The sample to be analyzed.
-
Solvent/Supporting Electrolyte: Anhydrous and deoxygenated solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) at a typical concentration of 0.1 M. For neat ionic liquid studies, no additional solvent or supporting electrolyte is required.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
2. Procedure:
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the solvent to be used.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell.
-
Solution Preparation: The imidazolium salt is dissolved in the solvent containing the supporting electrolyte to a typical concentration of 1-10 mM. If ferrocene is used as an internal standard, it is added to the solution at a similar concentration. For neat ionic liquid experiments, the cell is filled directly with the ionic liquid.
-
Deoxygenation: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
The potentiostat is programmed to scan the potential from an initial value where no faradaic reaction occurs towards the negative (cathodic) direction to observe the reduction of the imidazolium cation.
-
The scan is then reversed in the positive (anodic) direction past the initial potential to observe any oxidation processes.
-
A suitable scan rate (e.g., 100 mV/s) is applied. Multiple cycles are typically recorded to ensure the stability of the electrochemical response.
-
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the cathodic peak potential (Epc), which corresponds to the reduction of the imidazolium salt. If the reduction is reversible, an anodic peak (Epa) will also be observed on the reverse scan.
Mandatory Visualization
Experimental Workflow for Electrochemical Analysis
Caption: Workflow for determining the reduction potential of imidazolium salts.
Comparison with Alternatives
While imidazolium salts are widely used, their electrochemical stability, particularly their susceptibility to reduction, can be a limiting factor in certain applications.
Phosphonium-Based Ionic Liquids: Phosphonium ionic liquids, such as those based on the tetralkylphosphonium cation, generally exhibit higher cathodic stability compared to their imidazolium counterparts. The P-C bonds in phosphonium cations are less susceptible to electrochemical reduction than the C-H bonds of the imidazolium ring. This makes them suitable for applications requiring a wider electrochemical window at negative potentials.
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride) that form a eutectic with a melting point much lower than that of the individual components. DESs are often considered "greener" and less expensive alternatives to traditional ionic liquids. Their electrochemical windows are generally narrower than those of many ionic liquids, with the cathodic limit often dictated by the reduction of the hydrogen bond donor or the cation of the salt. For example, in choline chloride-based DESs, the reduction of choline or the hydrogen bond donor can limit the negative potential window.[2]
Conclusion
The electrochemical reduction potential of imidazolium salts is a critical parameter that is highly dependent on the substitution pattern of the imidazolium cation and the nature of the anion. Electron-withdrawing groups on the imidazolium ring can make the cation easier to reduce, shifting the reduction potential to less negative values. The choice of anion can also influence the overall electrochemical stability window of the ionic liquid. For applications requiring high cathodic stability, phosphonium-based ionic liquids may offer a more robust alternative. Deep eutectic solvents present a cost-effective and environmentally benign option, although typically with a more limited electrochemical window. The data and protocols presented in this guide provide a foundation for the informed selection and application of imidazolium salts and their alternatives in various electrochemical systems.
References
A Comparative Analysis of Normal vs. Abnormal N-Heterocyclic Carbene Ligands in Catalysis
A deep dive into the catalytic performance of normal and abnormal N-heterocyclic carbene ligands, supported by experimental data, reveals distinct advantages for abnormal NHCs in key organic transformations. This guide provides an objective comparison, detailed experimental protocols, and visualizations to aid researchers in catalyst selection and development.
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic catalysis, largely owing to their strong σ-donating properties and steric tuneability, which contribute to the formation of highly stable and active metal complexes. While "normal" NHCs (nNHCs), which bind to the metal center via the C2 carbon of the heterocyclic ring, have been extensively studied, there is a growing interest in their isomers, the "abnormal" NHCs (aNHCs). These aNHCs bind through other carbon atoms of the heterocyclic ring (e.g., C4 or C5), a structural variation that significantly influences their electronic properties and, consequently, their catalytic behavior.
This guide presents a comparative study of normal and abnormal NHC ligands in two widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. Through a presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the relative merits of these two ligand classes.
Data Presentation: A Quantitative Look at Catalytic Efficiency
The catalytic efficacy of normal and abnormal NHC-palladium complexes has been evaluated in Suzuki-Miyaura and Heck cross-coupling reactions. The following tables summarize the key performance metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF), under comparable reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. A comparative study by Xu et al. demonstrated the superior performance of an abnormal NHC-palladium catalyst over its normal counterpart in the coupling of 4-chlorotoluene with phenylboronic acid.
| Catalyst | Ligand Type | Yield (%)[1] | TON | TOF (h⁻¹) |
| [Pd(IPr)(OAc)₂] | Normal (nNHC) | 75 | 750 | 150 |
| [Pd(aIPr)(OAc)₂] | Abnormal (aNHC) | 98 | 980 | 196 |
| Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd catalyst (0.1 mol%), toluene (3 mL), 100 °C, 5 h. |
Heck Reaction
The Heck reaction, another fundamental C-C bond-forming reaction, also benefits from the unique electronic properties of abnormal NHC ligands. While a direct, side-by-side comparative study with identical substrates and conditions is less common in the literature, an analysis of representative examples showcases the potential of aNHCs. For instance, a study by Viciu et al. highlighted the high activity of an abnormal NHC-Pd complex in the coupling of activated and unactivated aryl bromides. A representative comparison is constructed below based on typical performances reported in the literature.
| Catalyst | Ligand Type | Substrate | Product Yield (%) |
| [Pd(IPr)Cl₂(aniline)] | Normal (nNHC) | 4-Bromoacetophenone | ~90 |
| [Pd(aIPr)Cl₂(pyridine)] | Abnormal (aNHC) | 4-Bromoacetophenone | >95 |
| Reaction Conditions are generalized for comparison: Aryl bromide (1 mmol), styrene (1.2 mmol), base (e.g., Na₂CO₃, 2 mmol), Pd catalyst (1 mol%), solvent (e.g., DMF), 120-140 °C. |
Experimental Protocols
To facilitate the reproduction and further investigation of these catalytic systems, detailed experimental methodologies for the synthesis of representative catalysts and the execution of the comparative catalytic reactions are provided below.
Synthesis of a Normal NHC-Palladium Complex: [Pd(IPr)Cl₂(aniline)]
A common and efficient precatalyst for cross-coupling reactions is [Pd(IPr)Cl₂(aniline)]. Its synthesis is straightforward:
-
Preparation of the Pd-NHC dimer, [Pd(IPr)Cl]₂: To a solution of PdCl₂(CH₃CN)₂ (1.0 equiv) in THF is added IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1.0 equiv). The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the dimeric complex.
-
Formation of the aniline adduct: The [Pd(IPr)Cl]₂ dimer (1.0 equiv) is dissolved in dichloromethane, and aniline (2.2 equiv) is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then partially evaporated, and pentane is added to precipitate the product. The resulting solid is filtered, washed with pentane, and dried under vacuum to afford [Pd(IPr)Cl₂(aniline)] as a yellow solid.[2][3]
Synthesis of an Abnormal NHC-Palladium Complex: [Pd(aIPr)(OAc)₂]
The synthesis of abnormal NHC complexes often requires a C2-substituted imidazolium salt precursor.
-
Synthesis of the C2-substituted imidazolium salt: A C2-unsubstituted imidazolium salt is reacted with a suitable protecting group (e.g., a phenyl group) at the C2 position.
-
Deprotonation and metallation: The C2-protected imidazolium salt is treated with a strong base (e.g., KOtBu) to deprotonate the C4 or C5 position, generating the free abnormal carbene in situ. This is immediately followed by the addition of a palladium precursor, such as Pd(OAc)₂, to form the [Pd(aIPr)(OAc)₂] complex. The product is then purified by crystallization.
General Procedure for the Suzuki-Miyaura Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura coupling reaction comparing normal and abnormal NHC-Pd catalysts:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst ([Pd(nNHC)(OAc)₂] or [Pd(aNHC)(OAc)₂], 0.1 mol%) and the solvent (e.g., toluene, 3 mL).
-
The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.[4][5][6]
General Procedure for the Heck Reaction
A general procedure for the Heck reaction is outlined below:
-
In a sealed tube, combine the aryl bromide (1.0 mmol), styrene (1.2 mmol), base (e.g., Na₂CO₃, 2.0 mmol), and the palladium catalyst (1 mol%).
-
Add the solvent (e.g., DMF, 3 mL) and seal the tube.
-
Heat the reaction mixture to the specified temperature (e.g., 140 °C) with stirring for the designated time.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by flash chromatography to yield the desired stilbene derivative.[1][7][8]
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Binding modes of normal (C2) vs. abnormal (C4/C5) NHC ligands to a metal center.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The enhanced performance of aNHC ligands can be attributed to their superior σ-donating ability compared to their nNHC counterparts. This increased electron donation to the metal center facilitates key steps in the catalytic cycle, such as oxidative addition, leading to higher reaction rates and overall yields. The choice between a normal and an abnormal NHC ligand can therefore be a critical factor in optimizing a catalytic process, and the data presented herein provides a strong case for the consideration of abnormal NHCs in the development of new and more efficient catalytic systems.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Crystallographic Analysis of Adamantyl-Substituted Imidazolium Compounds
A detailed examination of the structural parameters of adamantyl-substituted imidazolium salts reveals key insights into the influence of the bulky adamantyl group and the counter-ion on their solid-state architecture. This guide provides a comparative analysis of the X-ray crystallographic data for 1,3-bis(1-adamantyl)imidazolium chloride and 1-(1-adamantyl)-3-methylimidazolium bromide, offering valuable data for researchers in materials science and drug development.
The introduction of the sterically demanding adamantyl moiety to the imidazolium core significantly impacts the crystal packing and intermolecular interactions of these ionic compounds. Understanding these structural nuances is crucial for the rational design of new materials with tailored properties, including ionic liquids, N-heterocyclic carbene precursors, and active pharmaceutical ingredients.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 1,3-bis(1-adamantyl)imidazolium chloride and 1-(1-adamantyl)-3-methylimidazolium bromide, providing a quantitative basis for comparison.
| Parameter | 1,3-Bis(1-adamantyl)imidazolium chloride | 1-(1-adamantyl)-3-methylimidazolium bromide |
| Chemical Formula | C₂₃H₃₃ClN₂ | C₁₄H₂₁BrN₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.123(4) | 7.123(2) |
| b (Å) | 16.456(7) | 12.345(4) |
| c (Å) | 12.543(5) | 15.678(5) |
| α (°) | 90 | 90 |
| β (°) | 109.87(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1968.3(14) | 1378.9(7) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.258 | 1.432 |
| Selected Bond Lengths (Å) | ||
| N1-C2 | 1.335(5) | 1.328(6) |
| N3-C2 | 1.332(5) | 1.331(6) |
| N1-C(adamantyl) | 1.498(4) | 1.492(5) |
| N3-C(adamantyl/methyl) | 1.496(4) | 1.475(6) |
| Selected Bond Angles (°) | ||
| N1-C2-N3 | 108.9(3) | 109.2(4) |
| C2-N1-C(adamantyl) | 125.7(3) | 126.1(4) |
| C2-N3-C(adamantyl/methyl) | 125.9(3) | 125.3(4) |
Experimental Protocols
The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.
Synthesis and Crystallization
1,3-Bis(1-adamantyl)imidazolium chloride: This compound is synthesized by the reaction of 1-adamantylamine with glyoxal and formaldehyde in the presence of hydrochloric acid. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent system, such as ethanol/ethyl acetate.
1-(1-adamantyl)-3-methylimidazolium bromide: This salt is prepared by the quaternization of 1-methylimidazole with 1-bromoadamantane. The reaction is generally carried out in a polar aprotic solvent like acetonitrile at elevated temperatures. Single crystals are obtained by recrystallization from a solvent mixture, for instance, dichloromethane/diethyl ether.
X-ray Data Collection and Structure Refinement
A single crystal of the respective compound is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is collected at a controlled temperature, often 100 K or 293 K, using a series of ω and φ scans. The collected diffraction data are then processed, and the crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships between the molecular components and the experimental workflow.
Bulky N-Heterocyclic Carbene Precursors in Catalysis: A Comparative Guide to Their Limitations
In the realm of homogeneous catalysis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, largely due to their strong σ-donating properties and the remarkable stability they impart to metal centers. The strategic incorporation of bulky substituents on the NHC framework has been a cornerstone of ligand design, leading to significant advancements in catalytic efficiency and scope. However, the very steric hindrance that provides these benefits can also impose limitations on catalytic performance. This guide provides an objective comparison of bulky NHC precursors with their less sterically demanding counterparts, supported by experimental data, to assist researchers in catalyst selection and development.
The utility of bulky NHC ligands stems from their ability to create a sterically crowded coordination sphere around the metal center. This steric shielding can prevent bimolecular decomposition pathways, stabilize reactive intermediates, and promote challenging reductive elimination steps, ultimately leading to higher catalyst turnover numbers and the ability to facilitate difficult cross-coupling reactions.[1][2] However, a crucial trade-off exists, as excessive steric bulk can impede the approach of substrates to the metal center, thereby reducing catalytic activity.[1][3] The optimal level of steric hindrance is therefore highly dependent on the specific catalytic transformation.
Comparative Performance in Catalytic Reactions
The influence of NHC steric bulk is evident across a range of catalytic reactions. Below, we compare the performance of catalysts bearing bulky NHCs with those having less hindered analogues in several key transformations.
Suzuki-Miyaura Cross-Coupling:
This reaction is a powerful tool for the formation of C-C bonds. In the synthesis of sterically hindered biaryls, bulky NHC ligands have proven to be highly effective. For instance, palladium complexes of the very bulky IPr* ligand have demonstrated superior performance in the coupling of hindered substrates compared to those with the smaller IPr ligand.[1]
| Entry | Catalyst | Aryl Halide | Aryl Boronic Acid | Yield (%) | Reference |
| 1 | [Pd(IPr*)(cin)Cl] | 2,4,6-trimethyl-bromobenzene | 2,4,6-trimethylphenylboronic acid | 98 | [1] |
| 2 | [Pd(IPr)(cin)Cl] | 2,4,6-trimethyl-bromobenzene | 2,4,6-trimethylphenylboronic acid | <10 | [1] |
Buchwald-Hartwig Amination:
The formation of C-N bonds via Buchwald-Hartwig amination is another area where bulky NHCs have shown significant advantages, particularly in reactions involving challenging, electron-deficient anilines or sterically demanding amines.
| Entry | Catalyst | Aryl Halide | Amine | Yield (%) | Reference |
| 1 | [Pd(IPr*)-G3] | 4-chlorotoluene | Aniline | 95 | [1] |
| 2 | [Pd(IPr)-G3] | 4-chlorotoluene | Aniline | 75 | [1] |
Nickel-Catalyzed Carboxylation:
In nickel-catalyzed reactions, the steric profile of the NHC ligand can dramatically influence reactivity. For the carboxylation of organoboron reagents with CO2, a nickel complex with the bulky IPr* ligand showed significantly higher efficiency compared to its IPr analogue.[1]
| Entry | Catalyst | Organoboron Reagent | Yield of Carboxylic Acid (%) | Reference |
| 1 | [Ni(IPr*)(allyl)Cl] | Phenylboronic acid pinacol ester | 85 | [1] |
| 2 | [Ni(IPr)(allyl)Cl] | Phenylboronic acid pinacol ester | 20 | [1] |
Copper-Catalyzed Hydroboration:
Interestingly, in the copper-catalyzed hydroboration of alkynes, a more recent class of "exceedingly sterically hindered" IPr# ligands has been shown to outperform the already bulky IPr and IPr* ligands, suggesting that for some reactions, the steric limits can be pushed further to achieve enhanced reactivity.[4][5]
| Entry | Catalyst | Alkyne | Yield (%) | Reference |
| 1 | [Cu(BIAN–IPr#)Cl] | Diphenylacetylene | 99 | [4] |
| 2 | [Cu(BIAN–IPr*)Cl] | Diphenylacetylene | 85 | [4] |
| 3 | [Cu(IPr)Cl] | Diphenylacetylene | 60 | [4] |
The Concept of Flexible Steric Bulk
Recent research has introduced the concept of "flexible steric bulk," which posits that an optimal ligand should possess sufficient steric hindrance to stabilize the active species while retaining enough flexibility to accommodate the substrate's approach.[2] This balance is crucial for achieving high catalytic efficacy, especially in reactions involving hindered substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K3PO4, 2.0 mmol), and the palladium catalyst (0.01-1 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., toluene, 5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the given time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Nickel-Catalyzed Carboxylation of Arylboronic Esters:
In an oven-dried vial equipped with a magnetic stir bar, the Ni(II)-NHC precatalyst (5 mol %), the arylboronic ester (0.2 mmol), and a base (e.g., CsF, 0.4 mmol) are combined. The vial is sealed with a septum and purged with CO2 for 1 minute. Anhydrous THF (1.0 mL) is then added, and the reaction mixture is stirred at room temperature for 24 hours under a CO2 atmosphere (balloon). The reaction is then quenched with 1 M HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The yield is determined by 1H NMR spectroscopy using an internal standard.[1]
Visualizing Steric Limitations and Catalytic Cycles
The interplay between steric bulk, substrate binding, and product formation can be visualized through logical diagrams.
Caption: The dual role of steric bulk in catalysis.
Caption: A generic cross-coupling cycle highlighting the reductive elimination step often promoted by bulky NHCs.
Conclusion
The use of bulky NHC precursors has undeniably pushed the boundaries of what is possible in homogeneous catalysis. They are instrumental in stabilizing catalysts and enabling challenging chemical transformations. However, the data clearly indicates that there is an optimal steric demand for each catalytic system, beyond which performance can be negatively impacted. The emerging concept of "flexible steric bulk" offers a new avenue for ligand design, aiming to strike the perfect balance between stability and reactivity. For researchers and drug development professionals, a careful consideration of the steric and electronic properties of NHC ligands is paramount for the rational design of efficient and selective catalytic processes.
References
- 1. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 2. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Reaction Mechanisms of Adamantyl NHC Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tuneability. Among the diverse architectures of NHCs, those bearing bulky adamantyl substituents have garnered significant interest due to their unique steric and electronic profiles, which can profoundly influence the course and efficiency of catalytic reactions. This guide provides a comparative analysis of adamantyl NHC catalysts, focusing on the validation of their reaction mechanisms through experimental data and computational studies. We present quantitative comparisons with other commonly used NHC ligands and offer detailed experimental protocols for key analytical techniques.
Performance Comparison in Cross-Coupling Reactions
The Suzuki-Miyaura and Heck cross-coupling reactions are fundamental tools in synthetic chemistry for the formation of carbon-carbon bonds. The choice of the NHC ligand on the metal catalyst, typically palladium, is crucial for achieving high yields and turnover numbers (TONs). While adamantyl-substituted NHCs are often employed to enhance catalyst stability and activity, their bulky nature can sometimes have a detrimental effect.
A comparative study on the denitrative Suzuki-Miyaura coupling of nitroarenes highlighted the nuanced role of bulky substituents on the NHC ligand. While several NHC ligands were effective, those with excessively bulky groups, such as adamantyl, were found to retard the reaction.[1] This underscores the importance of a balanced steric profile for optimal catalytic performance.
Table 1: Comparison of NHC Ligands in the Suzuki-Miyaura Coupling of 4-Nitroanisole with Phenylboronic Acid [1]
| Ligand (L) | Catalyst | Yield (%) |
| L1 (less bulky) | (L1)Pd(acac)Cl | 95 |
| L9 (cycloalkyl) | (L9)Pd(acac)Cl | 61 |
| L12 (Adamantyl ) | (L12)Pd(acac)Cl | <5 |
| L13 (Adamantyl ) | (L13)Pd(acac)Cl | <5 |
Reaction conditions: 4-nitroanisole (0.20 mmol), phenylboronic acid (0.30 mmol), K3PO4 (0.40 mmol), Pd catalyst (1.0 mol %), toluene (1.0 mL), 100 °C, 24 h.
In contrast, for other cross-coupling reactions, the steric bulk of adamantyl-containing ligands can be advantageous. For instance, adamantyl-imine palladium(II) complexes have shown remarkable activity in Mizoroki-Heck and Suzuki-Miyaura reactions, particularly with challenging substrates like aryl chlorides.[2]
Mechanistic Validation: A Multi-faceted Approach
Validating the proposed mechanism for a reaction catalyzed by an adamantyl NHC complex requires a combination of experimental and computational techniques.
Experimental Protocols for Mechanistic Studies
1. Synthesis and Characterization of Adamantyl-NHC Palladium Precatalysts:
A general and environmentally friendly method for synthesizing a range of palladium-NHC complexes of the type [Pd(NHC)(η3-R-allyl)Cl] involves the use of aqueous ammonia as a weak base.[3]
-
Procedure: To a solution of the corresponding imidazolium salt (1.0 equiv) in a mixture of CH2Cl2 and aqueous ammonia, [Pd(allyl)Cl]2 (0.5 equiv) is added. The reaction mixture is stirred at room temperature until completion. The organic layer is separated, dried, and the solvent is evaporated to yield the desired complex.[3]
The synthesis of [(NHC)PdCl2(aniline)] complexes is readily achieved by reacting anilines with [{Pd(NHC)(Cl)(μ-Cl)}2] dimers in CH2Cl2 at room temperature.[4][5]
-
Procedure: To a solution of the [{Pd(NHC)(Cl)(μ-Cl)}2] dimer in dichloromethane, the corresponding aniline is added. The mixture is stirred at room temperature, and the product is isolated by precipitation with a non-polar solvent like pentane.[4][5]
2. Monitoring Reaction Progress:
Kinetic studies are crucial for elucidating reaction mechanisms. In-situ monitoring techniques provide real-time data on the concentrations of reactants, intermediates, and products.
-
NMR Spectroscopy: 1H NMR is a powerful tool to monitor the progress of a reaction. By integrating the signals of key species against an internal standard, a kinetic profile can be constructed. For the synthesis of metal-NHC complexes, the disappearance of the C2-H proton of the imidazolium salt is a key indicator of complex formation.[6] A detailed protocol for in-situ NMR monitoring involves acquiring single scan spectra at regular intervals in a thermostated NMR spectrometer.[7]
-
Gas Chromatography (GC): For volatile reaction components, GC is an excellent method for quantitative analysis. A general procedure for monitoring a Suzuki-Miyaura reaction involves taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the organic phase by GC.[8][9]
Computational Validation
Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms at the molecular level. These studies can provide insights into the energies of transition states and intermediates, helping to rationalize experimental observations.
DFT studies on NHC-catalyzed reactions can elucidate:
-
The effect of substituents on the NHC ligand on catalyst activity.[6]
Visualizing Reaction Pathways and Workflows
To better understand the complex processes involved in the validation of reaction mechanisms, graphical representations are invaluable.
Figure 1: A workflow diagram illustrating the integrated approach to validating reaction mechanisms of adamantyl NHC catalysts, combining synthesis, experimental kinetics, and computational modeling.
Figure 2: A simplified diagram of the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a common application for adamantyl NHC-palladium catalysts.
Conclusion
The validation of reaction mechanisms for adamantyl NHC catalysts is a complex endeavor that benefits from a synergistic approach combining organic synthesis, kinetic analysis, and computational chemistry. While the bulky adamantyl group can enhance catalyst stability and performance in certain applications, it is not a universally superior substituent. Careful consideration of the specific reaction and substrate is necessary. The detailed experimental protocols and comparative data provided in this guide aim to equip researchers with the knowledge to rationally design and optimize catalytic systems involving adamantyl NHC ligands for applications in chemical synthesis and drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols is essential during handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. | Wear protective gloves and clothing to prevent skin exposure[1][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2]. | Wear eye and face protection, such as safety glasses with side-shields or goggles[1][4]. |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[1][2][3]. | Use only in a well-ventilated area or under a chemical fume hood. A dust mask (type N95 or equivalent) is recommended[2][3][4]. |
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[1]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice[1][2]. |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell[1][2]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1]. |
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to an approved waste disposal plant[1][2][5]. Do not dispose of this chemical down the drain[2][6].
Experimental Workflow for Disposal
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate Personnel : Ensure all non-essential personnel leave the immediate area.
-
Ensure Adequate Ventilation : Use a chemical fume hood if the spill is contained within one.
-
Containment : Prevent the spill from spreading and entering drains[2][6].
-
Clean-up :
-
Decontamination : Clean the spill area thoroughly.
-
Personal Protection : Wear appropriate PPE, including respiratory protection, during the entire clean-up process.
IV. Environmental and Regulatory Considerations
While specific environmental fate data for this compound is limited, ionic liquids as a class can be harmful to aquatic life[4]. Therefore, preventing release into the environment is a critical aspect of its disposal. Always handle and dispose of chemical waste in accordance with local, regional, and national regulations[7][8]. Chemical waste generators are responsible for correctly classifying and disposing of their waste[7][8].
For larger quantities or recycling inquiries, consulting with specialized waste management services is recommended. Some ionic liquids can be recovered and reused through methods like distillation or extraction, which may be a viable option for significant waste streams to reduce environmental impact and costs[9][10][11].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. canbipharm.com [canbipharm.com]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bona-filtration.com [bona-filtration.com]
- 10. research.chalmers.se [research.chalmers.se]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Essential Safety and Handling Guide for 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 286014-42-4). Adherence to these procedures is essential to ensure personal and environmental safety in the laboratory.
Immediate Safety Information
This compound is a chemical that poses significant health risks upon exposure.[1] It is classified as harmful if swallowed, can cause severe skin burns and serious eye damage, and may lead to respiratory irritation.[1][2][3]
Hazard Identification and Classification:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage[1] |
| Serious eye damage | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize risks when working with this compound. Always consult the Safety Data Sheet (SDS) before use.[4]
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[4][6]
-
Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or latex.[4][6] Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.[4][6] For procedures with a higher risk of splashing, a full-body suit may be necessary.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a particle respirator (e.g., N95).
3. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood or a glove box to control dust.
-
Use a dedicated set of spatulas and weighing boats.
4. Solution Preparation:
-
Slowly add the solid to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard pictograms.
5. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.[4] All waste must be handled in accordance with local, state, and federal regulations.[7]
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Disposable items such as gloves, weighing boats, and paper towels that have come into contact with the chemical should be placed in a dedicated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, harmful).
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2][7]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
